molecular formula C15H11NO2 B184951 N-(naphthalen-1-yl)furan-2-carboxamide CAS No. 40337-07-3

N-(naphthalen-1-yl)furan-2-carboxamide

Cat. No.: B184951
CAS No.: 40337-07-3
M. Wt: 237.25 g/mol
InChI Key: UDKTYZBSNANXPE-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)furan-2-carboxamide is a heterocyclic building block of significant interest in organic synthesis and materials science. Scientific literature demonstrates its role as a key precursor in the synthesis of complex heterocyclic systems. For instance, it can be efficiently transformed into the corresponding thioamide, which is a critical intermediate for constructing benzo[e][1,3]benzothiazole derivatives via oxidation . These fused heterocyclic structures are valuable scaffolds for further exploration in medicinal chemistry and materials science. Furthermore, structural analogs and derivatives of this compound, specifically those incorporating a carbamothioyl functional group, have shown promising bioactivity. Recent research has identified such analogs as effective and eco-friendly insecticidal agents against pests like Spodoptera littoralis . This suggests that this compound itself serves as a versatile starting point for developing novel bioactive molecules and agrochemicals. Its utility as a synthetic intermediate, coupled with the demonstrated activity of its close derivatives, makes it a compound of high value for researchers investigating new chemical entities for various industrial and pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKTYZBSNANXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324259
Record name MLS003171585
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40337-07-3
Record name MLS003171585
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Record name N-(1-NAPHTHYL)-2-FURAMIDE
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Foundational & Exploratory

A Technical Guide to the Structural Elucidation of N-(naphthalen-1-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. Ambiguity in structure can invalidate biological findings and impede developmental progress. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of N-(naphthalen-1-yl)furan-2-carboxamide, a molecule possessing key structural motifs relevant to medicinal chemistry. We will detail the logical synthesis and purification process and then systematically apply a suite of analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is rationalized, explaining not just what was done, but why it was the optimal choice for generating unambiguous structural data. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing novel chemical entities.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₅H₁₁NO₂, Molecular Weight: 237.25 g/mol ) is a secondary amide comprised of a furan-2-carboxamide core linked to a naphthalene ring system.[1][2] The structural complexity, arising from the distinct aromatic systems and the linking amide functionality, makes it an excellent candidate for illustrating a comprehensive characterization workflow. The accurate determination of its connectivity and conformation is critical for understanding its potential biological activity and structure-activity relationships (SAR).[3][4]

Our strategy is built on the principle of orthogonal data convergence. By employing multiple, independent analytical techniques, each providing a unique piece of the structural puzzle, we create a self-validating system. Mass spectrometry will establish the molecular mass, infrared spectroscopy will confirm the presence of key functional groups, and a suite of 1D and 2D NMR experiments will meticulously map the proton and carbon framework, leading to an unequivocal structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis (Schotten-Baumann) Purification Recrystallization or Column Chromatography Synthesis->Purification Crude Product MS Mass Spectrometry (MS) [Molecular Weight] Purification->MS Pure Compound IR Infrared (IR) Spectroscopy [Functional Groups] Purification->IR Pure Compound NMR NMR Spectroscopy [Connectivity Map] Purification->NMR Pure Compound Elucidation Final Structure Elucidation MS->Elucidation Convergent Data IR->Elucidation Convergent Data NMR->Elucidation Convergent Data

Figure 1: A strategic workflow for the synthesis and structural elucidation of this compound.

Synthesis and Purification

Rationale for Synthetic Route

To obtain the target compound, the most direct and reliable method is the Schotten-Baumann reaction, a classic and robust method for forming amides from amines and acyl chlorides.[5][6][7] This reaction involves the nucleophilic acyl substitution of 2-furoyl chloride with 1-naphthylamine. The reaction is conducted in a biphasic system with a base (e.g., NaOH) in the aqueous layer to neutralize the HCl byproduct, driving the reaction to completion.[8]

Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-naphthylamine (1.0 eq) in dichloromethane (DCM, 20 mL). In a separate beaker, prepare a 2M solution of sodium hydroxide (NaOH) (2.0 eq) in water.

  • Reaction Setup: Place the flask containing the amine solution in an ice bath and stir vigorously.

  • Acyl Chloride Addition: Add 2-furoyl chloride (1.05 eq) dropwise to the stirring amine solution.

  • Base Addition: Simultaneously, add the 2M NaOH solution dropwise to the reaction mixture, ensuring the pH of the aqueous layer remains basic (pH > 10).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification
  • Rationale: Recrystallization is chosen as the primary purification method due to the likely crystalline nature of the amide product. Ethanol is a suitable solvent, as amides typically have higher solubility in hot ethanol than in cold.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven. The purity should be assessed by melting point determination and TLC.

Spectrometric and Spectroscopic Analysis

Mass Spectrometry (MS): Molecular Weight Confirmation
  • Expertise & Causality: Mass spectrometry is the first analytical step post-purification. Its primary purpose is to confirm the molecular weight of the synthesized compound, which is a fundamental validation of the synthesis. Electrospray Ionization (ESI) is the chosen method as it is a "soft" ionization technique that minimizes fragmentation, ensuring the clear observation of the molecular ion.

  • Protocol: ESI-MS

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a methanol/water (1:1) mixture with 0.1% formic acid. The formic acid aids in protonation to form the [M+H]⁺ ion.

    • Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Presentation & Interpretation: The analysis confirms the successful synthesis of the target molecule with a molecular formula of C₁₅H₁₁NO₂.

Predicted Ion Adduct Predicted m/z Interpretation
[M+H]⁺238.0811The protonated molecular ion, confirming the molecular weight of 237.25 g/mol .
[M+Na]⁺260.0631The sodium adduct, a common observation in ESI-MS that further supports the molecular weight.

Table 1: Predicted high-resolution mass spectrometry data for this compound.

Infrared (IR) Spectroscopy: Functional Group Identification
  • Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule.[9] For this compound, the most informative signals will be the N-H stretch and the C=O (Amide I) stretch, which are characteristic of the secondary amide linkage.[9] Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

  • Protocol: ATR-FTIR

    • Place a small amount of the purified solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Presentation & Interpretation: The IR spectrum provides strong evidence for the formation of the amide bond and the presence of the aromatic systems.

Frequency Range (cm⁻¹) Vibration Type Interpretation
~3300-3250N-H StretchConfirms the presence of the secondary amide (N-H) group.[10] Its position indicates hydrogen bonding.
~1680-1650C=O Stretch (Amide I)A strong, sharp peak characteristic of a conjugated secondary amide carbonyl group.[9][11]
~1550-1510N-H Bend (Amide II)Coupled with the C-N stretch, this further confirms the secondary amide linkage.[9]
~3100-3000Aromatic C-H StretchIndicates the C-H bonds on the naphthalene and furan rings.
~1600-1450C=C Aromatic StretchMultiple sharp bands confirming the presence of the aromatic rings.

Table 2: Predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By combining ¹H NMR, ¹³C NMR, and 2D correlation experiments, we can build the molecule's carbon-hydrogen framework piece by piece.[12]

Figure 2: Numbering scheme for proton assignments in this compound.

  • Protocol: NMR Sample Preparation and Acquisition

    • Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative; it is particularly good for observing exchangeable protons like the N-H proton.[13]

    • Sample Preparation: Accurately weigh ~10-20 mg of the purified compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving the crowded aromatic regions of this molecule.[14]

  • Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Proton Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
H1 (N-H)8.5 - 9.5broad singlet-Exchangeable proton, chemical shift is concentration and solvent dependent.[13]
H5, H88.0 - 8.2multiplet-Deshielded due to proximity to the other aromatic ring (peri effect).
H2, H3, H4, H6, H77.4 - 7.9multiplet-Complex overlapping signals typical of the naphthalene ring system.
H11 (Furan-5)7.5 - 7.6ddJ ≈ 1.8, 0.8Coupled to H10 and H9.[15]
H9 (Furan-3)7.2 - 7.3ddJ ≈ 3.6, 0.8Coupled to H10 and H11.[15]
H10 (Furan-4)6.5 - 6.6ddJ ≈ 3.6, 1.8Coupled to H9 and H11.[15]

Table 3: Predicted ¹H NMR data for this compound in CDCl₃.

  • Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, confirming the total carbon count and providing information about their electronic environment.

Carbon Type Predicted δ (ppm) Rationale
C=O (Amide)158 - 162Typical chemical shift for an amide carbonyl carbon.
Furan C2, C5145 - 150Oxygen-attached aromatic carbons are downfield.
Naphthyl C1, C9, C10130 - 135Quaternary carbons in the naphthalene ring.
Naphthyl & Furan CH105 - 130Aromatic methine carbons, with 11 distinct signals expected in this region.

Table 4: Predicted ¹³C NMR data for this compound in CDCl₃.

  • Expertise & Causality: While 1D NMR provides essential data, complex spin systems, especially in the aromatic region, can lead to ambiguity. 2D NMR experiments are required for definitive assignment.[16]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] It is invaluable for tracing the connectivity within the furan and naphthalene ring systems. For example, a cross-peak between the signals at ~6.5 ppm (H10) and ~7.2 ppm (H9) would confirm their adjacency.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[18][19] It allows for the unambiguous assignment of carbon signals based on their known proton assignments from the COSY and ¹H spectra.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation H1_NMR ¹H NMR [Proton Environments, Coupling] COSY COSY [¹H-¹H Coupling] H1_NMR->COSY Identifies spin systems C13_NMR ¹³C NMR [Carbon Skeleton] Assignment Unambiguous Structural Assignment C13_NMR->Assignment Assigns carbons HSQC HSQC [¹H-¹³C Direct Correlation] COSY->HSQC Assigns protons HSQC->Assignment Assigns carbons

Figure 3: Logical workflow for NMR data integration leading to a definitive structural assignment.

Computational Chemistry as a Validation Tool

As a final validation step, Density Functional Theory (DFT) can be employed to predict the NMR chemical shifts of the proposed structure.[20] By calculating the magnetic shielding tensors for the optimized geometry of this compound, a theoretical NMR spectrum can be generated.[21] A strong correlation between the experimental data and the DFT-predicted values provides a very high level of confidence in the structural assignment. The mean absolute error (MAE) between predicted and experimental shifts for ¹H NMR is typically less than 0.21 ppm, and for ¹³C NMR, it's often less than 1.2 ppm.[20]

Conclusion

Through the systematic and logical application of multiple, complementary analytical techniques, the chemical structure of this compound has been unequivocally determined. The synthesis via the Schotten-Baumann reaction was confirmed by mass spectrometry, which established the correct molecular weight. FTIR spectroscopy verified the presence of the critical secondary amide functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provided a complete and unambiguous map of the molecular connectivity. This multi-faceted, self-validating approach represents a robust and reliable strategy for the structural elucidation of novel organic molecules in a research and development setting.

References

  • MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide. Retrieved from [Link]

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  • Ali, A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

  • ACS Publications. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • NIST. (n.d.). Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Heterocycles. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

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  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

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  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

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  • NIH. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]

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Sources

An In-depth Technical Guide to N-(naphthalen-1-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(naphthalen-1-yl)furan-2-carboxamide, a unique heterocyclic compound, stands at the intersection of furan and naphthalene chemistry, two scaffolds renowned for their diverse biological activities. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its potential applications in the pharmaceutical landscape. The fusion of the furan-2-carboxamide moiety, a known pharmacophore with a range of biological targets, with the lipophilic and structurally versatile naphthalene ring system, presents a compelling case for its investigation in drug discovery programs. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Core Compound Identification

Chemical Name: this compound CAS Number: 40337-07-3[1][2] Molecular Formula: C₁₅H₁₁NO₂[1][2] Molecular Weight: 237.25 g/mol [1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes key predicted and experimental properties for this compound.

PropertyValueSource
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-
LogP3.06Chemdiv
pKaNot available-

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through the coupling of furan-2-carboxylic acid and naphthalen-1-amine. A general and adaptable protocol for the synthesis of furan-2-carboxamides involves the activation of the carboxylic acid moiety followed by amidation.[3]

General Synthesis Protocol: Amide Coupling via CDI Activation

This protocol is adapted from a diversity-oriented synthesis approach for furan-2-carboxamides and can be applied to the synthesis of the title compound.[3]

Materials:

  • Furan-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Naphthalen-1-amine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Experimental Procedure:

  • Activation of Furan-2-carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 equivalent) in anhydrous THF. To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture at 45°C for 2 hours to facilitate the formation of the acyl-imidazole intermediate.

  • Amide Bond Formation: In a separate flask, dissolve naphthalen-1-amine (1.0 equivalent) in anhydrous THF. Add the solution of naphthalen-1-amine to the activated furan-2-carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at 45°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Structural Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the furan ring (typically in the range of δ 6.5-7.5 ppm), the naphthalene ring system (multiple signals in the aromatic region, δ 7.0-8.5 ppm), and a broad singlet for the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide (around δ 155-165 ppm), as well as the carbons of the furan and naphthalene rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the amide group (typically around 1650-1680 cm⁻¹) and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹).[3][5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (237.25 g/mol ).

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is limited in the available literature, the constituent moieties suggest a high potential for therapeutic applications. The furan-2-carboxamide scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[6] Similarly, naphthalene derivatives are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.[7]

Antimicrobial and Antibiofilm Potential

Research into a library of furan-2-carboxamides has demonstrated their potential as antibiofilm agents against Pseudomonas aeruginosa.[3] This activity is particularly significant in the context of rising antibiotic resistance, where targeting bacterial virulence factors and biofilm formation presents a promising alternative to traditional bactericidal or bacteriostatic mechanisms. The naphthalene moiety, with its inherent lipophilicity, may enhance the penetration of the compound through bacterial cell membranes, potentially augmenting its antimicrobial efficacy.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of both furan and naphthalene-containing compounds. For instance, novel naphthalene-containing enamides have shown potent cytotoxic activity against hepatocellular carcinoma cell lines.[8] Carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant anticancer activity against various human cancer cell lines.[9] The combination of these two pharmacophores in this compound warrants its investigation as a potential anticancer agent.

Mechanism of Action: A Postulated View

The precise mechanism of action for this compound remains to be elucidated. However, based on the activities of related compounds, several hypotheses can be proposed.

  • Enzyme Inhibition: The furan-2-carboxamide core could act as a bioisostere for other functional groups, enabling it to bind to the active sites of various enzymes. For example, derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease.[10]

  • Interference with Quorum Sensing: In the context of antibiofilm activity, the molecule may interfere with bacterial quorum sensing pathways, which regulate the expression of virulence factors and biofilm formation.[3]

  • DNA Intercalation or Topoisomerase Inhibition: The planar naphthalene ring system could potentially intercalate with DNA or inhibit topoisomerase enzymes, mechanisms commonly associated with anticancer agents.

Further experimental validation through biochemical and cellular assays is necessary to confirm these postulations.

Experimental Workflows and Data Visualization

To facilitate further research, the following diagrams illustrate key experimental and logical workflows.

Synthesis Workflow

Synthesis_Workflow FuranAcid Furan-2-carboxylic acid ActivatedIntermediate Acyl-imidazole Intermediate FuranAcid->ActivatedIntermediate THF, 45°C CDI CDI CDI->ActivatedIntermediate Coupling Amide Coupling ActivatedIntermediate->Coupling Naphthylamine Naphthalen-1-amine Naphthylamine->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Drug Discovery and Development Cascade

Drug_Discovery_Cascade cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Compound This compound Screening Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt ADMET ADMET Profiling LeadOpt->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo PhaseI Phase I Trials (Safety) InVivo->PhaseI PhaseII Phase II Trials (Efficacy) PhaseI->PhaseII PhaseIII Phase III Trials (Large Scale Efficacy) PhaseII->PhaseIII

Caption: A simplified cascade for the potential development of the title compound as a therapeutic agent.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established amide coupling methodologies, and its structural components suggest a predisposition for potent biological activity, particularly in the realms of antimicrobial and anticancer research.

Future research should focus on the following key areas:

  • Optimized Synthesis and Scale-up: Development of a high-yielding and scalable synthetic route to facilitate further investigation.

  • Comprehensive Biological Screening: A broad-based screening campaign to identify its primary biological targets and therapeutic areas of interest.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate the molecular mechanisms underlying its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features for optimal activity and to develop potent lead compounds.

This technical guide provides a solid foundation for initiating research into this compound. The convergence of two biologically significant scaffolds in its structure makes it a compelling candidate for further investigation and a potential starting point for the development of novel therapeutics.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-(phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

  • Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 3-(1-hydroxy naphthalen-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. (2014). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (2021). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Dihydronaphthofurans: synthetic strategies and applications. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Bromo-furan-2-carboxylic acid [1-(naphthalen-2-ylcarbamoyl)-2-phenyl-vinyl]-amide. (n.d.). SpectraBase. Retrieved from [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of N-(naphthalen-1-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(naphthalen-1-yl)furan-2-carboxamide is a molecule of significant interest within medicinal chemistry and materials science, belonging to the broader class of N-aryl carboxamides. This structural motif, which links an aromatic amine with a carboxylic acid via an amide bond, is a cornerstone in the design of biologically active compounds and functional organic materials. The furan moiety, a five-membered aromatic heterocycle, is a known pharmacophore, while the naphthalene group imparts significant hydrophobicity and potential for π-π stacking interactions, which can be critical for molecular recognition at a biological target.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and for elucidating its structure-property relationships. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The presented data is based on established principles and analogous data from closely related structures, offering a robust framework for researchers in the field.

Molecular Structure and Synthesis Overview

The synthesis of this compound typically proceeds via the formation of an amide bond between furan-2-carboxylic acid and 1-naphthylamine. A common and efficient method involves the activation of the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by the amine.[1] This approach is often preferred due to its mild reaction conditions and the high purity of the resulting products.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_activation Activation cluster_coupling Amide Coupling FuroicAcid Furan-2-carboxylic acid CDI CDI in THF FuroicAcid->CDI Step 1: Activation Naphthylamine 1-Naphthylamine Product This compound Naphthylamine->Product ActivatedEster Acylimidazolide Intermediate CDI->ActivatedEster ActivatedEster->Naphthylamine Step 2: Aminolysis Fragmentation_Pathway cluster_frags Primary Fragments Parent [C₁₅H₁₁NO₂ + H]⁺ m/z = 237.0790 Furanoyl Furanoyl cation [C₅H₃O₂]⁺ m/z = 95.0133 Parent->Furanoyl Amide bond cleavage Naphthylamine_ion 1-Naphthylamine radical cation [C₁₀H₉N]⁺˙ m/z = 143.0735 Parent->Naphthylamine_ion Amide bond cleavage

Caption: Expected ESI-MS fragmentation of this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺[C₁₅H₁₂NO₂]⁺238.0863
[M+Na]⁺[C₁₅H₁₁NNaO₂]⁺260.0682
Furanoyl Cation[C₅H₃O₂]⁺95.0133
1-Naphthylamine Ion[C₁₀H₉N]⁺˙143.0735

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Background correction is applied.

Data Interpretation

The key diagnostic peaks in the IR spectrum will be those corresponding to the N-H and C=O stretching vibrations of the amide group, as well as vibrations from the furan and naphthalene rings. For similar N-aryl furan-2-carboxamides, the amide I band (primarily C=O stretch) is typically observed around 1650-1670 cm⁻¹, while the N-H stretch appears as a sharp band in the region of 3300-3400 cm⁻¹. [1] Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H stretchAmide
~3100C-H stretch (aromatic)Furan, Naphthalene
~1660C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1580, ~1465C=C stretchAromatic rings
~1250C-N stretchAmide
~760-800C-H out-of-plane bendSubstituted aromatics

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in assignments.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show distinct signals for the amide proton, and the protons of the furan and naphthalene rings.

  • Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.0 and 10.5 ppm, with the exact shift being solvent-dependent.

  • Furan Protons: Three distinct signals are expected for the furan ring protons, appearing as doublets or doublets of doublets in the region of δ 6.5-7.5 ppm.

  • Naphthalene Protons: The seven protons of the naphthalene ring will give rise to a complex multiplet pattern in the aromatic region, typically between δ 7.4 and 8.2 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H~10.3s (broad)
Naphthalene H7.5 - 8.2m
Furan H5~7.9dd
Furan H3~7.4dd
Furan H4~6.7dd
¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule.

  • Amide Carbonyl (C=O): The carbonyl carbon will appear as a singlet in the downfield region, typically around δ 155-165 ppm. [1]* Aromatic Carbons: The carbons of the furan and naphthalene rings will resonate in the region of δ 110-150 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~158
Furan C2, C5~148, ~146
Naphthalene C120 - 135
Furan C3, C4~115, ~112

Conclusion

The spectroscopic techniques of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provide a complementary and comprehensive toolkit for the structural characterization of this compound. By understanding the principles behind each technique and the expected data for this molecule, researchers can confidently verify its synthesis, assess its purity, and proceed with further investigations into its chemical and biological properties. The data presented in this guide, based on established spectroscopic principles and analysis of analogous compounds, serves as a valuable reference for professionals in drug development and chemical research.

References

  • Boukhouima, A., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(2), M1285. Available at: [Link]

  • Tzanetou, E., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. ResearchGate. Available at: [Link]

  • Ramírez-Salinas, P., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 18(9), e2100349. Available at: [Link]

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The Versatile Heterocycle: A Technical Guide to N-(naphthalen-1-yl)furan-2-carboxamide as a Core Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(naphthalen-1-yl)furan-2-carboxamide, a unique molecular scaffold integrating the electron-rich furan ring with the extended aromatic system of naphthalene, presents a compelling building block for the discerning researcher in drug discovery and materials science. This guide provides an in-depth technical exploration of its synthesis, characterization, and potential applications. We will delve into the strategic considerations for its preparation, the analytical techniques for its structural validation, and the promising avenues for its use in developing novel therapeutic agents and functional materials. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in advanced chemical research and development.

Introduction: The Strategic Fusion of Furan and Naphthalene

The strategic combination of distinct pharmacophores and functional moieties into a single molecular entity is a cornerstone of modern medicinal chemistry and materials science. This compound is a prime exemplar of this design philosophy. It marries the furan-2-carboxamide core, a known privileged structure in numerous biologically active compounds, with the naphthalene ring system, a versatile component known for its role in modulating pharmacokinetic and pharmacodynamic properties.[1][2]

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent feature in a vast array of natural products and synthetic compounds exhibiting diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Its carboxamide derivative provides a synthetically tractable handle for molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets.

Conversely, the naphthalene group, a bicyclic aromatic hydrocarbon, offers a larger, lipophilic surface area that can engage in π-π stacking and hydrophobic interactions. The incorporation of a naphthalene ring can significantly influence a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and can be instrumental in achieving potent and selective biological activity.[4] Derivatives of naphthalene have found applications as anticancer agents, anti-inflammatory drugs, and fluorescent probes.

The amide linkage between these two key fragments provides conformational rigidity and a hydrogen bond donor-acceptor pair, further enhancing its potential for specific molecular recognition. This unique combination of structural features positions this compound as a highly valuable and versatile building block for the synthesis of novel compounds with tailored properties.

Synthesis and Structural Elucidation

The synthesis of this compound is predicated on the formation of a stable amide bond between a furan-2-carboxylic acid derivative and 1-naphthylamine. While a definitive, dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, a robust and widely applicable methodology can be confidently proposed based on established amide coupling techniques.

Proposed Synthetic Pathway

The most direct and reliable route involves the activation of furan-2-carboxylic acid followed by nucleophilic acyl substitution by 1-naphthylamine. A common and effective activating agent for this transformation is 1,1'-carbonyldiimidazole (CDI).[5]

Synthesis_of_this compound cluster_conditions Reaction Conditions furan_acid Furan-2-carboxylic acid activated_intermediate Acylimidazolide Intermediate furan_acid->activated_intermediate + CDI - Imidazole - CO2 cdi CDI (1,1'-Carbonyldiimidazole) product This compound activated_intermediate->product + 1-Naphthylamine - Imidazole naphthylamine 1-Naphthylamine solvent Anhydrous THF conditions Room Temperature

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

Materials:

  • Furan-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 1-Naphthylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Furan-2-carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The formation of the acylimidazolide intermediate can be monitored by the evolution of carbon dioxide.

  • Amide Bond Formation: To the solution containing the activated acylimidazolide, add a solution of 1-naphthylamine (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expert Insight: The use of CDI as a coupling agent is advantageous as the byproducts, imidazole and carbon dioxide, are easily removed. Ensuring anhydrous conditions is critical to prevent the hydrolysis of the activated intermediate back to the carboxylic acid. The order of addition is important; the carboxylic acid should be fully activated before the addition of the amine to minimize side reactions.

Structural Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons of the naphthalene ring (approx. δ 7.4-8.2 ppm). Aromatic protons of the furan ring (approx. δ 6.6-7.8 ppm). A broad singlet for the amide N-H proton (concentration-dependent, approx. δ 8.5-10.0 ppm).
¹³C NMR Carbonyl carbon of the amide (approx. δ 155-165 ppm). Aromatic carbons of the naphthalene and furan rings (approx. δ 110-150 ppm).
IR (Infrared) N-H stretching vibration (approx. 3300-3400 cm⁻¹). C=O stretching vibration of the amide (approx. 1650-1680 cm⁻¹). C-N stretching and N-H bending vibrations (approx. 1510-1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations.
Mass Spec (MS) Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 237.26 g/mol .

Self-Validation: The combination of these spectroscopic techniques provides a self-validating system. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of the distinct aromatic systems. IR spectroscopy validates the presence of the key amide functional group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications as a Versatile Building Block

The true value of this compound lies in its potential as a versatile building block for the creation of more complex molecules with tailored functionalities. Its utility can be envisioned in both medicinal chemistry and materials science.

In Drug Discovery and Medicinal Chemistry

The furan-2-carboxamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities. By incorporating the naphthalene moiety, medicinal chemists can explore new chemical space and potentially enhance the therapeutic properties of furan-based compounds.

Medicinal_Chemistry_Applications cluster_potential_activities Potential Biological Activities core This compound anticancer Anticancer Agents core->anticancer Further Functionalization antimicrobial Antimicrobial Agents core->antimicrobial Further Functionalization anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory Further Functionalization cns_agents CNS-Active Agents core->cns_agents Further Functionalization

Caption: Potential avenues for drug discovery using the core scaffold.

  • Anticancer Agents: Numerous furan and naphthalene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][6] The this compound core can serve as a starting point for the development of novel anticancer drugs. Further modifications on either the furan or naphthalene ring could be explored to optimize potency and selectivity.

  • Antimicrobial Agents: The furan nucleus is a key component of several antibacterial and antifungal drugs.[2][3] Furan-2-carboxamides, in particular, have shown promising antibiofilm activity against pathogenic bacteria.[5] The lipophilic nature of the naphthalene group could enhance membrane permeability, potentially leading to improved antimicrobial efficacy.

  • Anti-inflammatory Agents: Both furan and naphthalene-containing compounds have been investigated for their anti-inflammatory properties. This scaffold provides a template for designing novel inhibitors of inflammatory pathways.

In Materials Science

The extended π-conjugated system of this compound makes it an interesting candidate for applications in materials science.

  • Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. The electronic communication between the furan and naphthalene rings could lead to interesting photophysical properties, making this scaffold a potential core for novel fluorescent sensors and labels.

  • Organic Electronics: The aromatic and heterocyclic nature of the molecule suggests potential for its use in the development of organic semiconductors and other electronic materials. Further derivatization could be employed to tune its electronic properties for specific applications.

Future Perspectives and Conclusion

This compound stands as a promising yet underexplored heterocyclic building block. While its direct synthesis and characterization are not extensively reported, established synthetic methodologies provide a clear path for its preparation. The true potential of this molecule lies in its versatility as a scaffold for the development of novel compounds with diverse applications.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound to establish a solid foundation for its use. Subsequent exploration of its biological activities, particularly in the areas of oncology and infectious diseases, is highly warranted. Furthermore, a thorough investigation of its photophysical properties could unlock its potential in the realm of materials science.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem, 16(1), 143-151. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. Available from: [Link]

  • Synthesis and Characterization of New N-(Diphenylphosphino)-naphthylamine Chalcogenides: X-ray Structures of (1-NHC10H7)P(Se)Ph2 and Ph2P(S)OP(S)Ph2. ResearchGate. Available from: [Link]

  • Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. Journal of Medicinal Chemistry, 52(21), 6799-6803. Available from: [Link]

  • depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. Available from: [Link]

  • Furan derivatives are an essential group of heterocyclic compounds known for their significant pharmacological activity... ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Available from: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4668. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. RSC Advances, 4(65), 34557-34565. Available from: [Link]

  • Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Universidade Nova de Lisboa. Available from: [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(6), 589-601. Available from: [Link]

  • N-(1-Naphthyl)ethylenediamine. Wikipedia. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Qalam Journal of Medical and Applied Sciences, 6(1), 126-135. Available from: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4410. Available from: [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(48), 31213-31227. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3298. Available from: [Link]

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Structure-activity relationship (SAR) of naphthofuran carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Naphthofuran Carboxamides

Abstract

Naphthofurans, heterocyclic compounds featuring a fused furan and naphthalene ring system, have garnered significant attention in medicinal chemistry due to their structural versatility and broad range of biological activities.[1] When functionalized with a carboxamide moiety, these scaffolds serve as a potent template for developing novel therapeutics targeting a spectrum of diseases, including cancer, microbial infections, and metabolic disorders.[2][3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of naphthofuran carboxamides. We will dissect the core structural components, explore the causal impact of chemical modifications on biological outcomes, and detail the experimental methodologies essential for the rational design and evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the naphthofuran carboxamide scaffold.

The Naphthofuran Carboxamide Scaffold: A Privileged Structure

The therapeutic potential of a naphthofuran carboxamide derivative is not dictated by a single feature but by the synergistic interplay of its three fundamental components:

  • The Naphthofuran Core: The rigid, polycyclic aromatic system that serves as the foundational anchor. Its planarity and electron distribution are critical for interacting with biological targets.

  • The Carboxamide Linker (-CONH-): A crucial hydrogen-bonding domain that often establishes a key interaction within the binding site of a target protein. Its orientation and rigidity influence the overall conformation of the molecule.

  • The Amide Substituent (R-group): The primary point of diversification. Modifications to this group allow for fine-tuning of potency, selectivity, solubility, and pharmacokinetic properties.

The logical relationship between these components and the resulting biological activity is paramount to any drug discovery campaign. Understanding how to modulate each part is the key to unlocking the scaffold's full potential.

SAR_Components cluster_0 Molecular Scaffold cluster_1 Physicochemical & Pharmacokinetic Properties Core Naphthofuran Core Potency Potency & Efficacy Core->Potency Anchoring, π-π Stacking Linker Carboxamide Linker Linker->Potency H-Bonding, Orientation Substituent Amide Substituent (R) Substituent->Potency Binding Pocket Interactions Selectivity Selectivity Substituent->Selectivity ADME ADME Properties (Solubility, Permeability, etc.) Substituent->ADME Activity Overall Biological Activity & Therapeutic Potential Potency->Activity Selectivity->Activity ADME->Activity

Caption: Core components of a naphthofuran carboxamide and their influence on biological activity.

Deconstructing the SAR: From Core to Periphery

A systematic SAR exploration involves modifying each component of the scaffold to probe its contribution to the target activity.

The Naphthofuran Core: The Anchor

The naphthofuran core itself can be either a naphtho[2,1-b]furan or a naphtho[1,2-b]furan, among other isomers. This initial choice of isomerism dictates the foundational geometry of the molecule. Further modifications directly on the ring system, such as the introduction of halogens, methoxy, or nitro groups, can profoundly impact electronic properties and metabolic stability.[3][5]

  • Rationale for Modification: Introducing electron-withdrawing groups (e.g., -NO2, -Cl) can modulate the pKa of the molecule and influence its interaction with target residues. Conversely, electron-donating groups (e.g., -OCH3) can alter binding through different electronic effects. These substitutions also create new potential metabolic soft spots or, conversely, block sites of metabolic attack, thereby influencing the compound's pharmacokinetic profile.

The Carboxamide Linker: The Hinge

The amide bond is a cornerstone of medicinal chemistry, prized for its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). In the context of naphthofuran carboxamides, its primary role is to correctly orient the R-group substituent within the target's binding pocket. Its relative rigidity prevents excessive conformational freedom, which is entropically favorable for binding.

  • Experimental Insight: While less frequently modified than the R-group, bioisosteric replacement of the amide with structures like reverse amides, sulfonamides, or stable esters can be explored if the amide bond proves to be a liability (e.g., due to hydrolysis by amidase enzymes). However, this often comes at the cost of losing critical hydrogen bonding interactions.

The Amide Substituent (R-group): The Key to Specificity

The vast majority of SAR studies focus on diversifying the amide substituent. This is where potency and selectivity are most effectively tuned. The nature of the R-group dictates the interactions with the solvent-exposed regions of a binding pocket and governs the molecule's overall physicochemical properties.

  • Anticancer Activity: Studies have shown that derivatizing the carboxamide with various aromatic and heterocyclic moieties can lead to potent anticancer agents.[1] For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide demonstrated significant anti-cancer effects, highlighting the utility of electron-deficient phenyl rings as the R-group.[1][6] The trifluoromethyl groups enhance lipophilicity and can engage in specific hydrophobic or dipole interactions.

  • SIRT1 Activation: In the development of Silent Information Regulator 1 (SIRT1) activators for diseases like diabetic nephropathy, specific naphthofuran carboxamide derivatives have been identified as potent candidates.[4] The R-groups in these molecules are designed to fit into an allosteric activation site, with modifications aimed at optimizing contact with key residues.[4][7]

  • Antimicrobial Activity: The synthesis of naphthofuran carboxamides linked to other heterocyclic systems, such as 1,2,4-triazoles, has been explored for antimicrobial applications.[2] In these cases, the appended heterocycle is the primary driver of the antimicrobial spectrum and potency.

Table 1: Summary of Key Structure-Activity Relationships
Structural MoietyModification ExampleObserved Effect on ActivityTarget Class/ActivityReference(s)
Naphthofuran Core Addition of chloro or nitro groupsOften enhances potency but may increase cytotoxicity.General[3]
Naphthofuran Core Saturation (dihydronaphthofuran)Alters planarity, potentially improving binding to non-planar pockets and modifying PK properties.Anticancer[6]
Carboxamide Linker Incorporation into a thiazolidinone ringCreates a new heterocyclic system with distinct biological properties.Antimicrobial
Amide Substituent Phenyl ring with electron-withdrawing groups (e.g., -CF3)Increased potency, likely due to enhanced hydrophobic interactions.Anticancer[1]
Amide Substituent Linkage to a 1,2,4-triazole moietyConfers antimicrobial properties.Antimicrobial[2]
Amide Substituent Aromatic rings designed to fit allosteric sitesPotent and specific activation of the target enzyme.SIRT1 Activation[4]

Biological Targets and Mechanisms of Action

Naphthofuran carboxamides are versatile binders, targeting a range of biomolecules. Their planar core is well-suited for intercalating into DNA or fitting into the ATP-binding pocket of kinases, while the customizable carboxamide "arm" can reach into adjacent pockets to secure high-affinity binding.

  • Enzyme Inhibition: Many derivatives function as enzyme inhibitors. They have been investigated as potential dual inhibitors of BACE-1 and GSK-3β for Alzheimer's disease and as inhibitors of Cytochrome P450 enzymes like CYP1B1.[8][9]

  • Modulation of Signaling Pathways: As anticancer agents, these compounds can modulate critical cell signaling pathways. Documented effects include the inhibition of the PI3K/Akt/mTOR and NF-κB pathways, which are central to cell growth, proliferation, and inflammation.[1]

  • SIRT1/NF-κB Pathway Modulation: For inflammatory conditions, certain naphthofuran carboxamides have been shown to alleviate inflammatory responses by activating SIRT1, which in turn suppresses the NF-κB pathway.[4][7]

Signaling_Pathway cluster_p53 Apoptotic Pathway cluster_nfkb Inflammatory Pathway Naphthofuran Naphthofuran Carboxamide Derivative SIRT1 SIRT1 Naphthofuran->SIRT1 Activates p53_acetyl Acetylated p53 (Active) SIRT1->p53_acetyl Deacetylates NFkB_acetyl Acetylated NF-κB (Active) SIRT1->NFkB_acetyl Deacetylates p53 p53 NFkB NF-κB (p65) Apoptosis Apoptosis Inflammation Inflammation p53_acetyl->Apoptosis Induces NFkB_acetyl->Inflammation Induces

Caption: Mechanism of action for SIRT1-activating naphthofuran carboxamides.[4][7]

Experimental Protocols: A Self-Validating Workflow

A robust SAR study relies on efficient synthesis and reliable biological evaluation. The following protocols represent a standard, self-validating workflow for investigating naphthofuran carboxamides.

General Synthesis of Naphthofuran Carboxamides

The most common and straightforward method involves the coupling of a naphthofuran-2-carboxylic acid with a desired amine. The trustworthiness of this protocol comes from its modularity; successful synthesis of the core acid allows for the parallel synthesis of a large library of final compounds, with purification and characterization (LC-MS, NMR) at each key stage validating the chemical structures.

Synthesis_Workflow Start Start: 2-Naphthol Derivative Step1 Step 1: Synthesis of Naphthofuran-2-carboxylate (e.g., via ethyl bromoacetate) Start->Step1 Step2 Step 2: Hydrolysis (e.g., NaOH, reflux) QC: LC-MS, m.p. Step1->Step2 Core_Acid Key Intermediate: Naphthofuran-2-carboxylic acid Step2->Core_Acid Step3 Step 3: Amide Coupling (e.g., POCl3 or EDC/HOBt) QC: TLC monitoring Core_Acid->Step3 Amine Amine Library (R-NH2) Amine->Step3 Purification Purification (Crystallization or Chromatography) Step3->Purification Final Final Product: Naphthofuran Carboxamide Purification->Final Characterization Full Characterization (1H NMR, 13C NMR, HRMS) Final->Characterization

Caption: A typical workflow for the synthesis and validation of a naphthofuran carboxamide library.

Step-by-Step Protocol: Amide Coupling via POCl₃ [2][3]

  • Reactant Preparation: In a dry round-bottom flask, combine an equimolar mixture of the desired naphthofuran-2-carboxylic acid (10 mmol) and the target amine (10 mmol).

  • Coupling Agent Addition: To this mixture, carefully add phosphorus oxychloride (POCl₃, 2 ml, 20 mmol) dropwise under inert atmosphere (e.g., Nitrogen or Argon). The addition is exothermic and should be controlled.

  • Reaction: Gently warm the resulting solution on a water bath, maintaining the temperature between 40-45°C for approximately 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid sequentially with water and a dilute sodium bicarbonate solution to remove any unreacted acid and POCl₃ byproducts. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted naphthofuran carboxamide.

  • Validation: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized compounds, a cell viability assay is a standard first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthofuran carboxamide compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The study of naphthofuran carboxamides is a fertile ground for drug discovery. While significant progress has been made, particularly in the anticancer field, several avenues warrant further exploration.[1] Future research should focus on:

  • Improving Pharmacokinetics: While many potent compounds have been identified, their development is often hampered by poor solubility or metabolic instability. Pro-drug strategies or formulation advancements could overcome these hurdles.

  • Expanding Target Space: The scaffold's versatility suggests it could be adapted to target other enzyme classes, ion channels, or receptors. Computational methods like molecular docking and dynamic simulations can help identify new potential targets.[9]

  • Developing Selective Agents: For targets like kinases, achieving selectivity over closely related family members is a major challenge. Fine-tuning the R-group based on subtle differences in the binding pockets is crucial for minimizing off-target effects.

References

  • Vertex AI Search. (2024). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents.
  • Prakash, S. M., et al. (n.d.). Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. ResearchGate.
  • Prakash, S. M., et al. (n.d.). Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. Journal of Pharmaceutical Science and Technology.
  • Gao, J., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. ResearchGate.
  • Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances.
  • Chambers, J. J., et al. (n.d.). Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. PubMed.
  • Abdelwahab, A. H. F., & Fekry, S. A. H. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. ResearchGate.
  • Zhang, Y., et al. (2020). Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors. PubMed.
  • Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry.
  • Solanki, R., et al. (n.d.). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives.
  • Gao, J., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. National Institutes of Health.
  • Al-Ostoot, F. H., et al. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Bissy, W. A., et al. (n.d.). Highly potent naphthofuran-based retinoic acid receptor agonists. PubMed.
  • Kumar, A., et al. (n.d.). Investigation of naphthofuran moiety as potential dual inhibitor against BACE-1 and GSK-3β.
  • Vagdevi, H. M., et al. (n.d.). Synthesis and biological evaluation of some new heterocyclic derivatives incorporating napthofuran moiety. Der Pharma Chemica.

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Methodological & Application

Application Notes and Protocols for N-(naphthalen-1-yl)furan-2-carboxamide in MCH Receptor 1 Antagonist Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Melanin-Concentrating Hormone System

The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, mood, and sleep-wake cycles.[1][2] The physiological effects of MCH are mediated through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2), with MCHR1 being the predominant subtype in mammals.[2][3] MCHR1 activation, primarily through coupling with Gαi and Gαq proteins, leads to the inhibition of adenylyl cyclase and stimulation of intracellular calcium mobilization.[1][3][4] This signaling cascade has been implicated in promoting food intake and weight gain, making MCHR1 a promising therapeutic target for the development of anti-obesity drugs.[5] Furthermore, antagonism of MCHR1 has shown potential in preclinical models for the treatment of anxiety and depression.[2][6]

N-(naphthalen-1-yl)furan-2-carboxamide is a novel small molecule designed for the investigation of MCHR1 antagonism. Its chemical structure, featuring a furan-2-carboxamide core linked to a naphthalene moiety, provides a scaffold for high-affinity binding to the MCHR1 orthosteric site. These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of this compound in MCHR1 antagonist studies.

Chemical Properties and Synthesis

Compound: this compound Molecular Formula: C₁₅H₁₁NO₂[7] Molecular Weight: 237.25 g/mol [7] CAS Number: 40337-07-3[7]

Proposed Synthesis Protocol: Amide Coupling of Furan-2-carboxylic acid and 1-Naphthylamine

The synthesis of this compound can be readily achieved through a standard amide coupling reaction. The following protocol outlines a common and effective method.

Materials:

  • Furan-2-carboxylic acid

  • 1-Naphthylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step forms an activated ester intermediate, facilitating the subsequent nucleophilic attack by the amine.

  • Amine Addition: In a separate flask, dissolve 1-naphthylamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization of MCHR1 Antagonism

To elucidate the antagonistic properties of this compound at the MCHR1, a series of in vitro assays should be performed.

MCHR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the MCH Receptor 1.

MCHR1_Signaling cluster_pip2 MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/q/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Antagonist N-(naphthalen-1-yl) furan-2-carboxamide Antagonist->MCHR1 Blocks

Caption: MCHR1 Signaling and Point of Antagonism.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the MCHR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell membrane preparation from the above cell line

  • Radioligand: [¹²⁵I]-MCH or a suitable radiolabeled small molecule antagonist

  • This compound

  • Non-specific binding control (e.g., a high concentration of unlabeled MCH)

  • Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)[8]

  • Scintillation fluid and vials

  • Scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293-MCHR1 cells using standard homogenization and centrifugation techniques. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Plate Setup: In a 96-well plate, add increasing concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Membrane Addition: Add the MCHR1-containing cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[8]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the ability of this compound to inhibit MCH-induced intracellular calcium release, confirming its antagonistic activity.

Materials:

  • CHO or HEK293 cells stably expressing human MCHR1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • MCH (agonist)

  • This compound

  • Fluorescence plate reader with an injection system

Step-by-Step Protocol:

  • Cell Plating: Plate the MCHR1-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).[1]

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of MCH (typically the EC₈₀) into each well and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the MCH response against the logarithm of the antagonist concentration. Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the MCH-induced calcium mobilization.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis s1 Amide Coupling s2 Purification (Chromatography) s1->s2 s3 Structural Confirmation (NMR, MS) s2->s3 iv1 Binding Assay (Determine Ki) s3->iv1 Test Compound iv2 Functional Assay (Calcium Mobilization, IC50) iv1->iv2 da1 IC50/Ki Calculation iv2->da1 da2 SAR Analysis da1->da2

Caption: Workflow for MCHR1 Antagonist Evaluation.

Data Interpretation and Expected Results

The following table provides a template for summarizing the in vitro data for this compound and comparing it to a known MCHR1 antagonist.

CompoundMCHR1 Binding Affinity (Ki, nM)MCHR1 Functional Antagonism (IC₅₀, nM)
This compound Experimental ValueExperimental Value
Reference Antagonist (e.g., SNAP-94847)2.2[9]~5-10

A potent MCHR1 antagonist is expected to exhibit low nanomolar or sub-nanomolar Ki and IC₅₀ values. The data generated will be crucial for establishing a structure-activity relationship (SAR) and for guiding further lead optimization efforts.

Troubleshooting and Considerations

  • Solubility: this compound, being a hydrophobic molecule, may have limited aqueous solubility. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assays is low (typically <0.5%) to avoid off-target effects.

  • Non-specific Binding: In the radioligand binding assay, high non-specific binding can obscure the results. Ensure thorough washing of the filters and consider adding a detergent like 0.1% Triton X-100 to the wash buffer.

  • Cell Health: The performance of cell-based functional assays is highly dependent on the health and confluency of the cells. Maintain proper cell culture conditions and passage numbers.

Conclusion

This compound represents a promising scaffold for the development of novel MCHR1 antagonists. The protocols outlined in these application notes provide a robust framework for its synthesis and in vitro characterization. Successful execution of these studies will provide valuable insights into the compound's potency and mechanism of action, paving the way for its potential use in preclinical models of obesity and other metabolic or neurological disorders.

References

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. Available at: [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]

  • Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. PubMed. Available at: [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. Available at: [Link]

  • Melanin-concentrating hormone receptor 1. Wikipedia. Available at: [Link]

  • Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Available at: [Link]

  • Novel mch receptor antagonists. Google Patents.
  • Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity. PubMed. Available at: [Link]

  • Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. PubMed. Available at: [Link]

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. PubMed Central. Available at: [Link]

  • Dihydronaphthofurans: synthetic strategies and applications. RSC Advances. Available at: [Link]

  • Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. PubMed Central. Available at: [Link]

  • Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... ResearchGate. Available at: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Available at: [Link]

  • Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology. Available at: [Link]

  • Naphthalene. PubChem. Available at: [Link]

  • MCHR1 Membrane Protein Introduction. Creative Biolabs. Available at: [Link]

  • Binding Database. BindingDB. Available at: [Link]

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. PubMed Central. Available at: [Link]

  • 2-Naphthalenecarboxamide. PubChem. Available at: [Link]

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The Synthetic Versatility of N-(naphthalen-1-yl)furan-2-carboxamide: A Gateway to Complex Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile starting materials is of paramount importance. N-(naphthalen-1-yl)furan-2-carboxamide emerges as a compound of significant interest, marrying the electron-rich, reactive furan moiety with the extended aromatic system of naphthalene. This unique combination within a stable amide linkage provides a powerful platform for the construction of complex, polycyclic heterocyclic systems, which are often privileged structures in pharmacologically active agents.[1][2] The furan ring offers a diene system for cycloaddition reactions and is highly susceptible to electrophilic substitution, while the naphthalene core can be functionalized through various aromatic substitution reactions.[3][4] This application note will provide a comprehensive guide to the synthetic utility of this compound, detailing its preparation and exploring its potential in key synthetic transformations with detailed protocols.

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is readily achievable through a standard amidation reaction. The most common and efficient method involves the coupling of furan-2-carbonyl chloride with 1-naphthylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of this compound

Materials:

  • Furan-2-carbonyl chloride

  • 1-Naphthylamine

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • To a solution of 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Application in Organic Synthesis: A Platform for Innovation

This compound is a versatile precursor for a variety of synthetic transformations, primarily leveraging the reactivity of the furan and naphthalene rings.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is significantly more reactive towards electrophiles than benzene, with a preference for substitution at the 5-position due to the activating effect of the oxygen atom and the directing effect of the carboxamide group at the 2-position.[3][4]

Causality Behind Experimental Choices: Mild reaction conditions are crucial for electrophilic substitution on the furan ring, as harsh conditions can lead to polymerization or ring opening. The choice of electrophile and catalyst should be carefully considered to achieve high regioselectivity for the 5-position.

Protocol 2: Vilsmeier-Haack Formylation at the 5-Position of the Furan Ring

This protocol introduces a formyl group at the 5-position of the furan ring, a valuable handle for further synthetic modifications.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate (NaOAc)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place anhydrous DMF (3.0 eq) in anhydrous DCE.

  • Cool the solution to 0 °C and add POCl3 (1.2 eq) dropwise with stirring.

  • After the addition, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DCE to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour to hydrolyze the iminium salt intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography on silica gel to yield N-(naphthalen-1-yl)-5-formylfuran-2-carboxamide.

Expected Yield: 60-75%

Data Summary Table

CompoundStarting MaterialReagentsSolventConditionsYield (%)
This compound1-Naphthylamine, Furan-2-carbonyl chlorideEt3NDCM0 °C to rt, 4-6h85-95
N-(naphthalen-1-yl)-5-formylfuran-2-carboxamideThis compoundPOCl3, DMFDCE80 °C, 2-4h60-75
Naphtho[2,1-b]furan-2-carboxamide derivativeThis compoundOxidizing agent (e.g., DDQ or Pd/C)TolueneReflux50-70
Intramolecular Cyclization: A Direct Route to Naphthofurans

A highly valuable application of this compound is its potential for intramolecular cyclization to form naphtho[2,1-b]furan derivatives. This transformation can be envisioned as an intramolecular Friedel-Crafts-type reaction, where the furan ring acts as the nucleophile and the naphthalene ring as the electrophile upon activation. This provides a direct and atom-economical route to complex, fused heterocyclic systems.[1]

Causality Behind Experimental Choices: This cyclization requires activation of the naphthalene ring, which can be achieved under acidic conditions or through oxidative methods that generate a cationic intermediate. The choice of reaction conditions will depend on the desired level of oxidation in the final product (dihydronaphthofuran vs. fully aromatized naphthofuran).

Protocol 3: Oxidative Cyclization to Naphtho[2,1-b]furan-2-carboxamides

This protocol describes a potential pathway for the synthesis of the fully aromatized naphtho[2,1-b]furan scaffold.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on carbon (Pd/C)

  • Toluene or Xylene, anhydrous

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene in a round-bottom flask, add DDQ (2.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • Alternatively, for a catalytic approach, add 10 mol% Pd/C to a solution of the starting material in a high-boiling point solvent like xylene and reflux under an air atmosphere.

  • After completion, cool the reaction mixture to room temperature and filter off any insoluble material.

  • Wash the filtrate with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-substituted naphtho[2,1-b]furan-2-carboxamide.

Expected Yield: 50-70%

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_synthesis Synthesis of Starting Material cluster_applications Synthetic Applications furan_carbonyl_chloride Furan-2-carbonyl chloride starting_material This compound furan_carbonyl_chloride->starting_material + 1-Naphthylamine, Et3N naphthylamine 1-Naphthylamine naphthylamine->starting_material formylated_product N-(naphthalen-1-yl)-5-formylfuran-2-carboxamide starting_material->formylated_product Vilsmeier-Haack (POCl3, DMF) cyclized_product N-substituted naphtho[2,1-b]furan-2-carboxamide starting_material->cyclized_product Oxidative Cyclization (DDQ or Pd/C)

Caption: Synthetic route to this compound and its key applications.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile starting material for the synthesis of complex organic molecules. Its strategic design allows for selective functionalization of either the furan or naphthalene ring systems. The protocols outlined in this application note for electrophilic substitution and intramolecular cyclization provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. Future research in this area could focus on asymmetric transformations, the development of novel catalytic cyclization methods, and the exploration of the biological activities of the resulting polycyclic aromatic compounds. The continued investigation into the reactivity of such well-designed starting materials will undoubtedly lead to the discovery of new and efficient synthetic routes to molecules of interest in drug discovery and materials science.

References

  • Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5696-5743. [Link]

  • Guzmán, A. (2018). Furan in Medicinal Chemistry. In Topics in Medicinal Chemistry (Vol. 31, pp. 1-46). Springer, Cham.
  • Lee, J., & Kim, S. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. The Royal Society of Chemistry, 4(64), 34057-34061. [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

  • Shetprakash, M., Suchetan, P. A., Palakshamurthy, B. S., Mahadevan, K. M., & Vaidya, V. P. (2011). N-(Phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3491. [Link]

  • Gao, Y., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(15), 6299-6304. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114457. [Link]

  • Ozer, C. K., Arslan, H., VanDerveer, D., & Külcü, N. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules (Basel, Switzerland), 14(2), 655–666. [Link]

  • ResearchGate. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. [Link]

  • Lee, E., et al. (2018). Re2O7-catalyzed formal [3 + 2] cycloaddition for diverse naphtho[1,2-b]furan-3-carboxamides and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897. [Link]

  • Mondal, S., et al. (2025). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Nature Communications, 16(1), 1653. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave Online Journal of Chemistry, 2(4), 183-191. [Link]

  • Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution more readily... | Study Prep. [Link]

  • Chen, Q.-Q., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules (Basel, Switzerland), 23(10), 2450. [Link]

  • Li, Y., et al. (2023). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 28(12), 4758. [Link]

  • Vagdevi, H. M., et al. (2016). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 642-653. [Link]

  • Chen, Y.-C., et al. (2024). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. The Journal of Organic Chemistry, 89(21), 15286-15296. [Link]

  • ResearchGate. (n.d.). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. [Link]

  • Jiang, P., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules (Basel, Switzerland), 23(10), 2450. [Link]

  • ResearchGate. (n.d.). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. [Link]

  • Padwa, A., et al. (2001). Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids. The Journal of Organic Chemistry, 66(9), 3119–3128. [Link]

  • Valcárcel, C., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879. [Link]

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Application Notes and Protocols for the Experimental Use of Furan-Naphthalene Hybrids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Furan and Naphthalene Scaffolds

In the landscape of medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the design of novel therapeutic agents with enhanced efficacy and selectivity.[1] This approach involves the covalent linking of two or more pharmacophores to generate a single hybrid molecule with the potential for synergistic or additive biological activities. This guide focuses on the experimental exploration of furan-naphthalene hybrids, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

The rationale behind the fusion of furan and naphthalene moieties lies in their individual and well-documented medicinal value. The furan ring is a versatile heterocyclic scaffold found in numerous bioactive natural products and synthetic drugs, contributing to a wide range of biological activities.[4] Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a crucial building block for many clinically relevant molecules and is known to interact with various biological targets.[1] The combination of these two pharmacophores can lead to novel chemical entities with unique three-dimensional structures and electronic properties, enabling them to modulate biological pathways with high affinity and specificity.

This document provides a comprehensive guide for researchers interested in the synthesis and biological evaluation of furan-naphthalene hybrids. It is designed to be a practical resource, offering detailed protocols and insights into the experimental design, execution, and data interpretation.

Synthesis of Furan-Naphthalene Hybrids: A Modular Approach

The synthesis of furan-naphthalene hybrids can be achieved through various synthetic strategies. A common and versatile approach involves a multi-step sequence that allows for the modular assembly of the final hybrid molecule. This enables the systematic variation of substituents on both the furan and naphthalene rings, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A representative synthetic workflow for the preparation of furan-naphthalene hybrids is depicted below. This workflow is adaptable and can be modified based on the desired final structure and available starting materials.

G cluster_synthesis Synthesis Workflow start Starting Materials (Substituted Naphthaldehydes & Acetylfurans) step1 Claisen-Schmidt Condensation (Chalcone Formation) start->step1 Base catalyst (e.g., NaOH, KOH) step2 Cyclization Reaction (e.g., with hydrazine, malononitrile) step1->step2 Formation of α,β-unsaturated ketone step3 Purification (Crystallization/Chromatography) step2->step3 Formation of heterocyclic core product Furan-Naphthalene Hybrid step3->product Characterization (NMR, MS, IR)

Caption: General workflow for the synthesis of furan-naphthalene hybrids.

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used method for the formation of chalcones, which are excellent precursors for various heterocyclic compounds.[5] This protocol outlines the base-catalyzed condensation of a substituted naphthaldehyde with an acetylfuran.

Rationale: The base abstracts an acidic α-proton from the acetylfuran to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone (chalcone).

Materials:

  • Substituted naphthaldehyde (10 mmol)

  • Substituted 2-acetylfuran (10 mmol)

  • Ethanol (50 mL)

  • Aqueous sodium hydroxide (40% w/v)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted naphthaldehyde (10 mmol) and the substituted 2-acetylfuran (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

  • Characterize the synthesized chalcone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Evaluation of Furan-Naphthalene Hybrids

A critical aspect of medicinal chemistry research is the comprehensive biological evaluation of newly synthesized compounds. This section provides detailed protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of furan-naphthalene hybrids.

Anticancer Activity

A primary therapeutic area for furan-naphthalene hybrids is oncology.[6] The following protocols describe the evaluation of their cytotoxic effects on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furan-naphthalene hybrid compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO (for formazan solubilization)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the furan-naphthalene hybrid compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the cells for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (SI) for MCF-7
Hybrid 11.52.8>50>33.3
Hybrid 25.28.1>50>9.6
Doxorubicin0.81.210.513.1

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Furan-naphthalene hybrids have shown promise in this area.[10]

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Rationale: Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria. The MIC is the lowest concentration at which no visible growth is observed.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[13]

  • Furan-naphthalene hybrid compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the furan-naphthalene hybrid compounds in MHB in a 96-well plate.

  • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.[14]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Hybrid 1816
Hybrid 232>64
Ciprofloxacin0.50.25
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of anti-inflammatory agents a key research area.[15]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[1][16]

Rationale: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. The inhibition of COX-2 activity can be quantified by measuring the reduction in prostaglandin production.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Furan-naphthalene hybrid compounds (dissolved in DMSO)

  • Celecoxib (a known COX-2 inhibitor, as a positive control)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • 96-well plates

Procedure:

  • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37 °C for 20 minutes.[17]

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37 °C.[17]

  • Stop the reaction by adding a stopping solution (e.g., stannous chloride).[17]

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each compound.

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
Hybrid 12.5
Hybrid 210.8
Celecoxib0.1

Mechanism of Action: Elucidating the Molecular Targets

Understanding the mechanism of action is crucial for the rational design and development of new drugs. For many anticancer furan-naphthalene hybrids, a key mechanism involves the inhibition of tubulin polymerization.[4]

Tubulin Polymerization Inhibition and Downstream Signaling

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[18] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

G cluster_pathway Tubulin Inhibition Pathway compound Furan-Naphthalene Hybrid tubulin α/β-Tubulin Dimers compound->tubulin Binds to tubulin microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

Conclusion and Future Directions

The experimental protocols and application notes presented in this guide provide a solid framework for the synthesis and biological evaluation of furan-naphthalene hybrids. The modular nature of their synthesis allows for extensive chemical space exploration, while the detailed biological assays enable a thorough assessment of their therapeutic potential. Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the overall safety and efficacy of these promising hybrid molecules.

References

  • Al-Warhi, T., Rizvi, S. U. F., & Al-Sanea, M. M. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42969–42985. [Link]

  • Helmy, M. T., Sroor, F. M., Mahrous, K. F., Mahmoud, K., Hassaneen, H. M., Saleh, F. M., Abdelhamid, I. A., & Mohamed Teleb, M. A. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(8), e2100381. [Link]

  • Kumar, R., Yusuf, M., & Khan, S. A. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Medicinal Chemistry Research, 21(9), 2133–2140. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Massarani, S. M. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42969–42985. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Li, Y., Wang, X., & Li, W. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(8), 2606. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Qi, X., Liu, Y., & Zhang, Y. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(15), 4998. [Link]

  • Sigma-Aldrich. (n.d.). MTT Solution. Sigma-Aldrich. [Link]

  • Singh, P., Rath, S. K., & Sharma, R. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1361–1381. [Link]

  • Geethalakshmi, R., & Sarada, D. V. L. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7, Part A), 1. [Link]

  • Sciensano. (2024). Antimicrobial susceptibility (Broth microdilution). Sciensano. [Link]

  • LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). LibreTexts. [Link]

  • Al-Warhi, T., Rizvi, S. U. F., & Al-Sanea, M. M. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42969-42985. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. Cayman Chemical. [Link]

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Application Notes and Protocols for Evaluating N-(naphthalen-1-yl)furan-2-carboxamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-(naphthalen-1-yl)furan-2-carboxamide

The confluence of rigid aromatic systems with flexible amide linkers has yielded a plethora of biologically active small molecules. This compound is a compound of significant interest, integrating the lipophilic, polycyclic naphthalene moiety with the furan-carboxamide group, a scaffold known for its diverse biological activities.[1] While direct enzymatic targets of this specific molecule are still under investigation, its structural elements are present in compounds with established biological profiles, including antifungal and anticancer activities.[2][3][4] For instance, the related compound, N-(naphthalen-1-yl) phenazine-1-carboxamide, has demonstrated potent fungicidal effects by disrupting cell wall and membrane integrity in Rhizoctonia solani.[2][5] This structural analogy suggests that this compound could be a promising candidate for enzyme inhibition, a cornerstone of modern therapeutic strategies.[6][7]

This guide provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. We will delve into the theoretical underpinnings of enzyme inhibition assays, provide detailed, step-by-step protocols for inhibitor screening and characterization, and offer insights into data interpretation. The protocols are designed to be adaptable to a wide range of enzyme targets, empowering researchers to explore the therapeutic potential of this intriguing molecule.

Core Principles of Enzyme Inhibition Assays

Enzyme assays are fundamental to drug discovery, providing a quantitative measure of a compound's effect on an enzyme's catalytic activity.[8][9] The primary objective is to determine if a compound can inhibit the enzyme and, if so, to characterize the nature and potency of this inhibition. Key parameters in these assays include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

  • Mechanism of Action (MOA): Describes how an inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition.[10]

A successful and reproducible enzyme assay is contingent on the meticulous control of experimental variables such as pH, temperature, ionic strength, and substrate concentration.[11][12]

Experimental Workflow for Inhibitor Characterization

The characterization of a potential enzyme inhibitor typically follows a multi-step process, from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Primary Assay: Single-point screen at high concentration B Dose-Response Assay: Generate IC50 curve A->B Active compounds C Enzyme Kinetics Studies: Vary substrate concentration B->C Potent inhibitors D Reversibility Assay: Pre-incubation and dilution C->D Characterize interaction G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to free enzyme only b Vmax is unchanged Km increases a->b c Inhibitor binds to free enzyme and enzyme-substrate complex d Vmax decreases Km is unchanged c->d e Inhibitor binds to enzyme-substrate complex only f Vmax and Km decrease proportionally e->f

Caption: Key characteristics of different enzyme inhibition mechanisms.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following practices into your experimental design:

  • Consistent Controls: Always include positive and negative controls in every assay plate.

  • Replicates: Run all experiments in triplicate to assess the variability of the data.

  • Standard Inhibitor: If available, use a known inhibitor of the target enzyme as a reference compound to validate the assay's performance.

  • Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent. [13]* Buffer Consistency: Use the same batch of assay buffer for all related experiments to avoid variability from pH or ionic strength differences.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this application note provide a robust and systematic approach to its initial biochemical characterization. By carefully performing these assays, researchers can gain valuable insights into the inhibitory potential, potency, and mechanism of action of this compound, paving the way for further preclinical development.

References

  • Royal Society of Chemistry. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances. [Link]

  • Liu, Z., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • BellBrook Labs. (2023). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Wang, Y., et al. (2021). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. MDPI. [Link]

  • Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • ResearchGate. (2021). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Dong, G., et al. (2015). Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. PubMed Central. [Link]

  • BioPharm International. (2021). Advancing Enzyme Analysis. [Link]

  • ResearchGate. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]

  • El-Naggar, M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PubMed Central. [Link]

  • MDPI. (n.d.). Special Issue: Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • ResearchGate. (2016). How to perform enzyme activity assays?. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-(naphthalen-1-yl)furan-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(naphthalen-1-yl)furan-2-carboxamide. This document provides in-depth troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and significantly improve reaction yields. Our guidance is based on established chemical principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<40%). What is the most common reason for this?

A1: The most frequent cause of low yield in this amide coupling is suboptimal activation of the carboxylic acid (2-furoic acid) or instability of the activated intermediate. This can be due to an inappropriate coupling agent, the presence of moisture, or incorrect stoichiometry. We recommend starting your troubleshooting by verifying the quality and dryness of your reagents and solvent.

Q2: I'm not seeing any product formation at all. What should I check first?

A2: A complete lack of product often points to a fundamental issue with the reagents or the reaction setup.

  • Verify Starting Materials: Confirm the identity and purity of your 2-furoic acid and 1-naphthylamine using techniques like NMR or melting point analysis. 1-naphthylamine is susceptible to oxidation (turning dark), which can inhibit its reactivity.

  • Amine Protonation: If you are using an acid chloride route without a sufficient base, the HCl generated will protonate the 1-naphthylamine, rendering it non-nucleophilic.[1] Ensure at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) are used if you start from 2-furoyl chloride.

  • Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, DCC) has not degraded due to improper storage.

Q3: My final product is difficult to purify and appears contaminated with a white precipitate.

A3: If you are using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC), the white, insoluble precipitate is likely dicyclohexylurea (DCU), a common byproduct.[2][3] While DCU is mostly insoluble in many organic solvents, some can remain in the solution. To address this:

  • Filter the reaction mixture before aqueous workup to remove the bulk of the DCU.

  • Consider switching to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as the corresponding urea byproduct is water-soluble and easily removed during an aqueous extraction.[3]

In-Depth Troubleshooting Guide

This section explores more complex issues you might encounter and provides systematic solutions.

Issue 1: Incomplete Conversion Despite Extended Reaction Times

If thin-layer chromatography (TLC) or LC-MS analysis shows significant amounts of unreacted 1-naphthylamine even after 24 hours, the nucleophilicity of the amine may be the limiting factor. 1-Naphthylamine is less nucleophilic than simple alkylamines due to the electron-withdrawing nature of the aromatic naphthalene ring.

Causality: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, reducing its availability to attack the activated carboxyl group. Standard coupling conditions may not be sufficiently potent for this less reactive amine.[4]

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction to completion.[5] Monitor for potential side product formation at higher temperatures.

  • Optimize the Coupling Reagent: Switch to a more powerful activating agent. Urinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling less reactive amines.[6]

  • In Situ Acyl Fluoride Formation: For particularly stubborn couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[4] Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines.[4] This can be achieved with reagents like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on TLC or peaks in LC-MS indicates side reactions are competing with your desired amide formation.

Causality & Solutions:

  • N-Acylurea Formation: With carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive towards the amine.[7] This is particularly problematic with slow-reacting amines.

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and efficiently reacts with the amine.[3][8] Using EDC in combination with a catalytic amount of HOBt is a standard and effective protocol.[3]

  • Symmetrical Anhydride Formation: Two molecules of 2-furoic acid can react with a coupling agent to form a symmetrical anhydride. While this anhydride can still react with the amine, it is a less efficient pathway, consuming two equivalents of your acid for every one equivalent of product formed.

    • Solution: Control the stoichiometry carefully. Ensure the amine is present when the coupling agent is added, or add the coupling agent slowly to a mixture of the acid and amine to favor the intermolecular reaction.

Troubleshooting Workflow

The following decision tree can guide your troubleshooting process.

G cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion (or nearly) start Low Yield of This compound check_conversion TLC/LCMS Analysis: Complete or Incomplete Conversion? start->check_conversion incomplete High amount of starting material remains check_conversion->incomplete Incomplete complete Starting material consumed, but low product isolation check_conversion->complete Complete cause_activation Cause: Poor Acid Activation or Low Amine Nucleophilicity incomplete->cause_activation Likely solution_activation Solutions: 1. Switch to HATU or other uronium reagent. 2. Increase reaction temperature (40-50°C). 3. Verify reagent quality (anhydrous). cause_activation->solution_activation cause_side_products Cause: Side Product Formation or Purification Loss complete->cause_side_products Likely solution_side_products Solutions: 1. Add HOBt/NHS to EDC/DCC protocol. 2. Filter DCU byproduct before workup. 3. Optimize purification (e.g., recrystallization). cause_side_products->solution_side_products

Caption: Troubleshooting decision tree for low-yield synthesis.

Optimized Synthesis Protocol (EDC/HOBt Coupling)

This protocol is designed to be robust and minimize common side reactions, providing a reliable pathway to high yields.

Reagents & Materials
  • 2-Furoic Acid

  • 1-Naphthylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • 1 M aq. HCl solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-Furoic Acid (1.0 eq) & 1-Naphthylamine (1.05 eq) in anhydrous DCM. B 2. Add HOBt (0.2 eq) & DIPEA (1.5 eq). A->B C 3. Cool mixture to 0°C (ice bath). B->C D 4. Add EDC (1.2 eq) portion-wise. C->D E 5. Allow to warm to RT and stir for 12-24h. D->E F 6. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). E->F G 7. Wash sequentially with: - 1M HCl - Sat. NaHCO₃ - Brine F->G H 8. Dry organic layer (MgSO₄), filter, concentrate. G->H I 9. Purify via flash chromatography or recrystallization. H->I

Caption: Step-by-step workflow for EDC/HOBt mediated synthesis.

Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-furoic acid (1.0 eq) and anhydrous DCM (or DMF, approx. 0.1 M concentration).

  • Addition of Amine and Additives: Add 1-naphthylamine (1.05 eq), HOBt (0.2 eq), and DIPEA (1.5 eq) to the flask. Stir the mixture until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps control the initial exothermic reaction upon adding the coupling agent.

  • Carbodiimide Addition: Slowly add EDC·HCl (1.2 eq) to the cooled solution in small portions over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The disappearance of the limiting starting material (2-furoic acid) indicates completion.

  • Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Data Summary: Coupling Reagent Comparison

The choice of coupling agent is critical and depends on the specific challenges of the reaction, such as steric hindrance or electronic deactivation.[4]

Coupling ReagentAdditiveKey AdvantageCommon DisadvantageTypical Yield Range
EDC HOBt/NHSWater-soluble urea byproduct; easy workup.[3]Can form N-acylurea without additives.70-90%
DCC HOBt/DMAPInexpensive and effective.Insoluble DCU byproduct complicates purification.[2]65-85%
HATU DIPEA/TEAVery high reactivity; excellent for difficult couplings.[6]Higher cost; potential for side reactions if not controlled.85-98%
SOCl₂ Pyridine/DMFForms highly reactive acid chloride.Harsh conditions (heat often required); generates HCl.[1]50-75%

References

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 539-546. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • National Center for Biotechnology Information. (2020). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • U.S. Patent. (1951). Furoic amides of amino naphthols. US2543745A.

Sources

Overcoming solubility issues with N-(naphthalen-1-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(naphthalen-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule characterized by its fused aromatic naphthalene ring and furan-carboxamide structure, its limited aqueous solubility is a primary experimental hurdle. This document provides a logical, step-by-step approach to understanding and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Part 1: Understanding the Solubility Challenge - Core Physicochemical Insights

This section addresses the fundamental reasons behind the compound's poor solubility and provides the essential data needed for initial experimental design.

FAQ: Why is this compound so poorly soluble in aqueous solutions?

Answer: The poor aqueous solubility of this compound is rooted in its molecular structure, which is dominated by non-polar, hydrophobic features. Let's break down the causality:

  • High Lipophilicity: The molecule contains a large, rigid naphthalene ring system and a furan ring.[1][2] These aromatic structures are inherently hydrophobic ("water-fearing") and contribute to a high LogP value, indicating a strong preference for non-polar environments over aqueous ones.

  • Crystal Lattice Energy: The planar nature of the aromatic rings allows for efficient packing in the solid state, leading to strong intermolecular forces (pi-pi stacking). This results in a stable crystal lattice that requires a significant amount of energy to break apart during dissolution, a common characteristic of "brick-dust" molecules.[3] The impact of polymorphism, or the existence of different crystal forms, can also significantly affect solubility.[4][5][6][7] A more stable polymorph will generally have lower solubility.[6]

  • Neutral Amide Group: The carboxamide linkage is a key functional group.[1] While the nitrogen and oxygen atoms can participate in hydrogen bonding as acceptors, and the N-H group as a donor, the amide group is generally neutral and does not ionize across a typical physiological pH range (pH 2-7.5).[8] This lack of an ionizable center prevents the use of simple pH adjustment to dramatically increase solubility, a technique often effective for acidic or basic compounds.[8][9]

Table 1: Key Physicochemical Properties of this compound
PropertyValueImplication for SolubilitySource
CAS Number 40337-07-3For substance identification.[10]
Molecular Formula C₁₅H₁₁NO₂Provides the elemental composition.[10]
Molecular Weight 237.25 g/mol Moderate molecular weight.[10]
Hydrogen Bond Donors 1 (Amide N-H)Can donate one hydrogen bond.[8]
Hydrogen Bond Acceptors 2 (Carbonyl O, Furan O)Can accept hydrogen bonds.[8]
Predicted XLogP3-AA ~3.5 - 4.5 (Estimated)Indicates high lipophilicity and poor water solubility.N/A

Part 2: Systematic Troubleshooting Guide

This section provides a structured workflow for systematically addressing solubility issues, starting with basic solvent screening and progressing to more complex formulation approaches.

Workflow Diagram: Systematic Approach to Solubilization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Advanced Strategies cluster_2 Phase 3: Final Formulation Start Start: Compound received SolventScreen Q: What solvent to use? Perform Initial Solvent Screen (DMSO, DMF, Ethanol, etc.) Start->SolventScreen IsSoluble Is solubility sufficient for the intended experiment? SolventScreen->IsSoluble ChooseStrategy Select Advanced Strategy based on required concentration and downstream application IsSoluble->ChooseStrategy No Proceed Proceed with Experiment IsSoluble->Proceed Yes CoSolvent Strategy 1: Co-Solvent Systems (e.g., Ethanol/Water, PEG400/Water) Optimize Optimize Formulation & Characterize Stability CoSolvent->Optimize Excipients Strategy 2: Formulation Excipients (Surfactants, Cyclodextrins) Excipients->Optimize PhysicalMod Strategy 3: Physical Modification (Amorphous Solid Dispersions) PhysicalMod->Optimize ChooseStrategy->CoSolvent ChooseStrategy->Excipients ChooseStrategy->PhysicalMod Optimize->Proceed

Caption: A decision-making workflow for solubilizing this compound.

FAQ: My compound won't dissolve in my aqueous buffer. What are the first steps?

Answer: The first and most critical step is to perform a systematic solvent screening to identify a suitable organic stock solvent. Since the compound is highly lipophilic, it will almost certainly require dissolution in an organic solvent before being diluted into an aqueous medium.

Causality: The goal is to find a solvent that can effectively disrupt the crystal lattice forces of the solid compound and form favorable solute-solvent interactions. Water-miscible organic solvents are ideal as they allow for the preparation of a concentrated stock solution that can be subsequently diluted into your aqueous experimental buffer.

Experimental Protocol 1: Initial Solvent Screening

This protocol outlines a method to quickly assess the solubility of the compound in a range of common laboratory solvents.

Objective: To determine an approximate solubility and identify a suitable solvent for creating a high-concentration stock solution.

Materials:

  • This compound

  • 2 mL glass vials

  • Vortex mixer

  • Analytical balance

  • Solvents for testing (see Table 2)

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into separate, labeled glass vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Titration: If the solid dissolves completely, the solubility is ≥10-20 mg/mL. If not, continue adding the solvent in precise increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility (mg/mL).

  • Repeat: Repeat steps 2-6 for each solvent listed in Table 2.

Table 2: Recommended Solvents for Initial Screening

SolventClassPolarityRationale
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHighExcellent solubilizing power for a wide range of organic compounds.[11]
Dimethylformamide (DMF) Aprotic, PolarHighSimilar to DMSO, a strong solvent for amides and aromatic compounds.
Ethanol (EtOH) Protic, PolarMediumA less toxic, common co-solvent.[12]
Methanol (MeOH) Protic, PolarHighStronger polarity than ethanol.
Acetone Aprotic, PolarMediumGood for many organic compounds, but high volatility.
Acetonitrile (ACN) Aprotic, PolarMediumCommon solvent in analytical chemistry (e.g., HPLC).

Part 3: Advanced Solubilization Strategies

If a simple organic stock solution is insufficient for your experimental needs (e.g., due to precipitation upon dilution or solvent toxicity), more advanced strategies are required. These techniques aim to increase the apparent aqueous solubility of the compound.

FAQ: I found a good organic solvent, but my compound precipitates when I add it to my aqueous buffer. What should I do?

Answer: This is a very common issue known as "fall-out" and occurs when the highly lipophilic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. The solution is to modify the aqueous phase to make it more hospitable to the compound. The primary strategies are co-solvency and the use of formulation excipients.

Strategy 1: Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12] This reduction in polarity lowers the interfacial tension between the compound and the solvent, thereby increasing solubility.[12]

Common Co-solvents:

  • Ethanol: Widely used, relatively low toxicity.

  • Propylene Glycol (PG): A viscous solvent often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer that is an excellent solubilizer.

  • Glycerin: A non-toxic, viscous co-solvent.

Experimental Approach:

  • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v PEG 400 in phosphate-buffered saline).

  • Add a small aliquot of your concentrated organic stock of this compound to each co-solvent buffer.

  • Observe for precipitation. The goal is to find the minimum percentage of co-solvent that keeps your compound in solution at the desired final concentration.

Strategy 2: Formulation with Excipients

Excipients are pharmacologically inactive substances used to facilitate drug delivery.[13][14][15] For solubility enhancement, surfactants and cyclodextrins are the most relevant.

  • Surfactants (e.g., Tween® 80, Cremophor® EL): These are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC).[16] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively creating a stable aqueous dispersion.[16]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, shielding them from the aqueous environment and increasing their apparent solubility.[12]

Diagram: Mechanism of Micellar Solubilization

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Strategy 3: Physical Modification - Amorphous Solid Dispersions (ASDs)

For applications requiring higher drug loading, creating an amorphous solid dispersion (ASD) is a powerful technique.[14][17]

Causality: The crystalline form of a drug is a low-energy, stable state. By dispersing the drug at a molecular level within a polymer matrix, you prevent it from crystallizing, trapping it in a higher-energy, amorphous state.[18] This amorphous form does not have a stable crystal lattice to overcome and therefore dissolves much more readily, often leading to a state of supersaturation.[18]

Experimental Protocol 2: Preparation of an ASD by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)

  • Volatile solvent capable of dissolving both drug and polymer (e.g., Methanol or Acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w). Dissolve the appropriate amounts of both the compound and the polymer in a minimal volume of the chosen solvent in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, glassy film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry overnight at 40°C to remove any residual solvent.

  • Characterization: The resulting powder is the ASD. It should be characterized by methods such as Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature.

  • Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline compound in your aqueous buffer to confirm the enhancement.

Part 4: Analytical Methods for Solubility Measurement

Visual inspection is useful for screening, but quantitative measurement is essential for development.

FAQ: How do I accurately measure the solubility of my compound?

Answer: The gold standard for measuring thermodynamic equilibrium solubility is the shake-flask method .[19] For higher throughput needs in early discovery, kinetic solubility assays are often used.[20]

Table 3: Comparison of Common Solubility Assays
MethodPrincipleProsCons
Shake-Flask Method Excess solid is equilibrated with a solvent for an extended period (24-72h). The saturated solution is then filtered, and the concentration is measured (e.g., by HPLC-UV).Measures true thermodynamic equilibrium solubility.[21] Gold-standard method.Low throughput, time-consuming, requires more compound.
Kinetic Solubility A concentrated DMSO stock is added to an aqueous buffer, and the concentration at which precipitation occurs is measured, often by nephelometry (light scattering).[22]High throughput, requires very little compound.[20] Useful for early-stage screening.Measures the tendency to precipitate, not true equilibrium solubility. Often overestimates solubility.

References

  • Jadhav, N. R., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, S4(01). [Link]

  • Zhang, Y., et al. (2024). Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI. [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]

  • Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Padilla, A., et al. (2009). pH dependence of amide chemical shifts in natively disordered polypeptides detects medium-range interactions with ionizable residues. PubMed. [Link]

  • Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed Central. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Almalki, A. H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical and Engineering Research. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts Chemistry. [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Veeprho. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • ResearchGate. (2010). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. ResearchGate. [Link]

  • Indulkar, A. S., et al. (2017). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PubMed Central. [Link]

  • Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Ascendia Pharma. [Link]

  • RSC Advances. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Publishing. [Link]

  • PubChem. (n.d.). Naphthalene. National Institutes of Health. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

  • ACS Omega. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Publications. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Molecules. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Chemistry Europe. (2021). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry Europe. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • PubChem. (n.d.). N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. National Institutes of Health. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • PubMed. (2011). N-(Phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide. PubMed. [Link]

  • MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

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Troubleshooting N-(naphthalen-1-yl)furan-2-carboxamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the crystallization of N-(naphthalen-1-yl)furan-2-carboxamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower researchers in overcoming common hurdles in obtaining high-quality crystalline material.

Understanding the Molecule: this compound

Before delving into troubleshooting, understanding the structural nuances of this compound is crucial. The molecule possesses several key features that influence its crystallization behavior:

  • Amide Linkage (-CONH-): This functional group is capable of strong hydrogen bonding, which can facilitate the formation of ordered crystal lattices.[1][2] However, amides can sometimes be challenging to crystallize due to their polarity and potential for strong interactions with polar solvents.[3][4]

  • Aromatic Systems (Naphthalene and Furan): The planar, aromatic rings promote π-stacking interactions, another significant force in crystal packing. The naphthalene moiety, in particular, is known to enhance crystallizability.[3]

  • Molecular Rigidity: The molecule is relatively rigid, which is generally favorable for crystallization as it reduces the entropic penalty of ordering from solution into a crystal lattice.

These structural elements suggest that solvents capable of engaging in hydrogen bonding, as well as those that can solvate aromatic systems, will be critical in the crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is "oiling out" upon cooling instead of forming crystals. What is happening and what are my next steps?

A1: Oiling out occurs when the solute separates from the solution as a supersaturated liquid phase (an oil) rather than a solid crystal lattice. This is typically due to one of the following reasons:

  • High Solute Concentration: The concentration of your compound in the hot solvent is too high.

  • Rapid Cooling: The solution is being cooled too quickly, not allowing sufficient time for nucleation and ordered crystal growth.[5]

  • Inappropriate Solvent Choice: The melting point of your compound may be lower than the temperature of the solution, or the solvent may be too good at solvating the compound even at lower temperatures.

Troubleshooting Workflow for Oiling Out

Caption: Decision workflow for troubleshooting oiling out.

Q2: I'm not getting any crystal formation, even after extended cooling. The solution remains clear. What should I do?

A2: A clear solution after cooling indicates that the solution is not supersaturated. The compound is too soluble in the chosen solvent system, even at reduced temperatures.

Solutions for Lack of Crystallization:
  • Reduce Solvent Volume: If the solution is not at risk of oiling out, gently heat it to evaporate a portion of the solvent.[5] This will increase the concentration and should induce crystallization upon cooling. Be cautious not to evaporate too much solvent too quickly.

  • Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

  • Utilize an Anti-Solvent: Introduce a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until turbidity (cloudiness) persists, then gently warm until the solution becomes clear again before allowing it to cool slowly.

Q3: The resulting crystals are very small, needle-like, or appear as a fine powder. How can I grow larger, higher-quality crystals?

A3: The formation of small or poor-quality crystals is almost always a result of rapid nucleation and crystal growth.[5] For applications like X-ray crystallography, large, well-defined single crystals are essential.

Strategies for Improving Crystal Quality:
  • Slower Cooling: The most critical factor. After dissolving the compound in the hot solvent, ensure the flask cools as slowly as possible. Insulate the flask by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool.

  • Reduce Supersaturation: Use a slightly larger volume of hot solvent than the minimum required for dissolution. This creates a less supersaturated solution upon cooling, favoring the growth of fewer, larger crystals over the rapid precipitation of many small ones.[5]

  • Advanced Techniques: For the highest quality crystals, consider methods that achieve very slow changes in solubility, such as vapor diffusion or slow evaporation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is paramount. An ideal solvent will dissolve this compound completely at its boiling point but sparingly at room temperature or below.[6]

Methodology:

  • Place approximately 20-30 mg of your compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent.[6]

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid.

Table 1: Recommended Solvents for Crystallization Screening
SolventBoiling Point (°C)Polarity IndexRationale & Comments
Ethanol784.3A good starting point for polar compounds like amides. Can form H-bonds.[4]
Acetonitrile825.8Often gives excellent results for the recrystallization of amides.[4]
Ethyl Acetate774.4A moderately polar solvent; its ester group can interact with the amide.
Toluene1112.4Good for aromatic compounds; the high boiling point allows for a large solubility gradient. Naphthalene moieties often crystallize well from toluene.[3]
Acetone565.1A polar aprotic solvent that can be effective for amides.[4]
Hexane/Ethyl Acetate69 / 77N/AA common anti-solvent system. Dissolve in minimal hot ethyl acetate and add hexane.
Hexane/Acetone69 / 56N/AAnother effective anti-solvent system for compounds of intermediate polarity.[3]
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is ideal when no single solvent provides the desired solubility profile.

Methodology:

  • Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at room temperature.

  • Slowly add a miscible "bad" solvent or anti-solvent (one in which it is insoluble, e.g., hexanes or water) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution just begins to turn cloudy (turbid). This indicates the point of saturation has been reached.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or the slow cooling will lead to gradual crystal formation.

Caption: Workflow for anti-solvent crystallization.

References
  • University of Rochester, Department of Chemistry.
  • Shetprakash, M., et al. (2011). N-(Phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide. Acta Crystallographica Section E, 67(Pt 12), o3491. [Link]

  • ResearchGate.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Geneva.
  • University of Potsdam.
  • Pearson, W. H., et al. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • University of Cape Town.

Sources

Technical Support Center: Troubleshooting Cell Toxicity with N-(naphthalen-1-yl)furan-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers working with N-(naphthalen-1-yl)furan-2-carboxamide and its derivatives. This class of compounds, characterized by a naphthalene moiety linked to a furan-2-carboxamide core, has garnered interest for its potential therapeutic activities, including anticancer and antimicrobial effects.[1][2] However, their inherent hydrophobicity and complex biological interactions can present significant challenges in experimental settings, particularly concerning cell toxicity assays.

This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate these challenges. We will address common issues from compound handling to mechanistic investigation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing immediate precipitation when I add my compound (dissolved in DMSO) to the cell culture medium. What's happening and how can I fix it?

A1: This is a classic solubility issue. This compound derivatives are highly hydrophobic due to the fused aromatic rings of naphthalene.[3] When your concentrated DMSO stock is diluted into the aqueous, buffered environment of cell culture media, the compound's solubility limit is often exceeded, causing it to crash out of solution.

Quick Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay.

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Pre-mix the stock with a small volume of media (e.g., 200 µL for a 6-well plate), vortex thoroughly, and then immediately add this pre-diluted mixture to the cells.[4]

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the media can enhance the solubility of hydrophobic compounds through binding to proteins like albumin.

  • Check DMSO Quality: Ensure you are using anhydrous, cell-culture grade DMSO. Water absorption by DMSO can lower its solvating power for hydrophobic molecules.[4]

Q2: My cytotoxicity results (e.g., IC50 values) are inconsistent between experiments. What are the likely causes?

A2: Inconsistency is often multifactorial. Key areas to investigate are:

  • Compound Stability: Are you using a fresh stock solution? Repeated freeze-thaw cycles can lead to compound degradation or precipitation within the stock tube.[5][6] Aliquot your stock upon preparation.

  • Cellular Factors: Ensure your cells are in the same logarithmic growth phase for every experiment. Cell density, passage number, and overall health can significantly alter their response to cytotoxic agents.

  • Precipitation: Even if not immediately visible, micro-precipitation can occur over the incubation period, effectively lowering the bioavailable concentration of your compound. Visually inspect your wells under a microscope for crystalline structures before ending the experiment.

  • Assay Interference: The naphthalene moiety can be fluorescent. If you are using a fluorescence-based assay for viability (e.g., AlamarBlue, Calcein-AM), you must run a "compound-only" control (compound in media, no cells) to check for background fluorescence that could confound your results.

Q3: The observed toxicity seems too high at very low concentrations. Could this be an artifact?

A3: Yes, this could be an artifact or an indication of a potent, specific mechanism.

  • Assay Artifacts: Some colorimetric assays, like the MTT assay, rely on cellular metabolic activity (reductases). Compounds that interfere with these enzymes can give a false positive signal for cytotoxicity. Consider validating your findings with a mechanistically different assay, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[7][8]

  • Potent Mechanism: Furan-containing compounds can be metabolically activated into highly reactive intermediates, such as epoxides or cis-enediones, which can react with cellular nucleophiles like proteins and DNA.[9] This can lead to significant toxicity even at low concentrations. Similarly, some naphthalene-containing enamides have been shown to inhibit tubulin polymerization at low micromolar concentrations.[10]

In-Depth Troubleshooting Guides

Guide 1: Investigating and Managing Compound Solubility

The lipophilic nature of the naphthalene ring is a primary driver of solubility issues.[3] Poor solubility not only leads to inconsistent results but can also cause physical stress to cells, confounding your toxicity data.

Workflow for Troubleshooting Solubility:

Caption: A stepwise workflow for diagnosing and resolving compound precipitation issues.

Guide 2: Differentiating Mechanisms of Cell Death

Observed cytotoxicity can stem from multiple pathways: apoptosis, necrosis, or specific organelle dysfunction. Identifying the dominant mechanism is crucial for understanding your compound's mode of action. Both furan and naphthalene moieties have been linked to specific toxicity pathways.

Potential Mechanisms & Investigative Assays:

Potential Mechanism Associated Moiety Primary Effect Recommended Assays
Oxidative Stress Furan, NaphthaleneGeneration of Reactive Oxygen Species (ROS), depletion of cellular antioxidants (e.g., glutathione).[8][11][12]DCFH-DA assay (for ROS), GSH/GSSG-Glo™ Assay, Western blot for Nrf2 activation.
DNA Damage FuranFormation of DNA adducts, chromosomal aberrations, micronuclei formation.[7][11]Comet assay (for DNA strand breaks), γH2AX staining (for double-strand breaks).
Mitochondrial Dysfunction NaphthaleneCollapse of mitochondrial membrane potential (ΔΨm), release of cytochrome c.[12]JC-1 or TMRM staining (for ΔΨm), Cytochrome c release assay (via Western blot of cytosolic vs. mitochondrial fractions).
Apoptosis Induction Furan, NaphthaleneActivation of the caspase cascade, leading to programmed cell death.[8][12]Annexin V/PI staining (flow cytometry), Caspase-3/7/8/9 activity assays (fluorometric or colorimetric).
Metabolic Bioactivation Furan, NaphthaleneCytochrome P450-mediated conversion to toxic metabolites (e.g., epoxides, quinones).[9][13][14]Co-incubation with P450 inhibitors (e.g., ketoconazole) to see if toxicity is reduced.

Hypothetical Signaling Pathway for Furan-Induced Apoptosis:

The furan moiety can be a key driver of toxicity through oxidative stress and subsequent apoptosis.[8][11]

G compound N-(naphthalen-1-yl) furan-2-carboxamide ros Increased ROS (Reactive Oxygen Species) compound->ros gsh GSH Depletion ros->gsh dna_damage DNA Damage ros->dna_damage mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation dna_damage->cas9 p53-mediated bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed pathway of furan-mediated cytotoxicity via ROS production.

Key Experimental Protocols

Protocol 1: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells.

Self-Validation System:

  • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).

  • Positive Control (Apoptosis): Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours).

  • Positive Control (Necrosis): Heat-shocked cells (e.g., 60°C for 30 minutes).

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with your this compound derivative at various concentrations for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early Apoptotic cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

Protocol 2: DCFH-DA Assay for Intracellular ROS Detection

This assay uses a cell-permeable probe (2',7'-dichlorodihydrofluorescein diacetate) that fluoresces upon oxidation by ROS.

Self-Validation System:

  • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).

  • Positive Control: Cells treated with an ROS inducer (e.g., 100 µM H₂O₂ for 1 hour).

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free media) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of your compound (diluted in culture medium) to the wells.

  • Measurement: Immediately measure the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~535 nm). Take readings at multiple time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of ROS production.

  • Data Normalization: Normalize the fluorescence readings to the cell number, which can be determined in parallel plates using a Crystal Violet assay or CyQUANT™ assay.

References

  • Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. PubMed. (2024). [Link]

  • Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. PubMed. (2023). [Link]

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. National Institutes of Health (NIH). (2023). [Link]

  • Reaction mechanism of furan oxidation with ¹O2 in aqueous environment. ResearchGate. (n.d.). [Link]

  • Furan. PubChem, National Institutes of Health (NIH). (n.d.). [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Institutes of Health (NIH). (2010). [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. National Institutes of Health (NIH). (2023). [Link]

  • Caspase Substrates and Inhibitors. National Institutes of Health (NIH). (2011). [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health (NIH). (2022). [Link]

  • Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells through activation of PERK/eIF2α/ATF4 pathway. PubMed. (2021). [Link]

  • (A) Model for endogenous furan oxidation by reactive oxygen species... ResearchGate. (n.d.). [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function. National Institutes of Health (NIH). (2012). [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. (2023). [Link]

  • Synthesis of two new naphthalene-containing compounds and their bindings to human serum albumin. PubMed. (2019). [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024). [Link]

  • Old, new and emerging functions of caspases. National Institutes of Health (NIH). (2014). [Link]

  • Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. National Institutes of Health (NIH). (2014). [Link]

  • Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro. PubMed. (2014). [Link]

  • Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. PubMed Central, National Institutes of Health (NIH). (2021). [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. (2021). [Link]

  • Caspases: pharmacological manipulation of cell death. National Institutes of Health (NIH). (2006). [Link]

  • Troubleshooting water problems in cell culture. Labotec. (n.d.). [Link]

  • Sci-Hub. (n.d.). [Link]

  • Caspase Functions in Cell Death and Disease. National Institutes of Health (NIH). (2011). [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. (2023). [Link]

  • Toxicity and carcinogenicity study in F344 rats following 2 years of whole-body exposure to naphthalene vapors. PubMed. (2001). [Link]

  • Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. National Institutes of Health (NIH). (2011). [Link]

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Validation & Comparative

A Technical Guide to MCH-R1 Antagonism: Evaluating N-(naphthalen-1-yl)furan-2-carboxamide and its Competitive Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of G-protein coupled receptor (GPCR) targeted drug discovery, the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) has emerged as a significant target for therapeutic intervention in obesity, anxiety, and sleep disorders.[1][2][3] Antagonism of MCH-R1 signaling has been a focal point of numerous research endeavors, leading to the development of a diverse array of small molecule inhibitors. This guide provides a comparative analysis of N-(naphthalen-1-yl)furan-2-carboxamide within the broader context of MCH-R1 antagonists, offering insights into its potential performance based on the structure-activity relationships (SAR) of related furan-2-carboxamide derivatives and a comprehensive overview of the competitive landscape.

While direct experimental data for this compound as an MCH-R1 antagonist is not extensively available in the public domain, its structural components are present in known MCH-R1 antagonist scaffolds. This guide will, therefore, leverage data from structurally related compounds to project its potential pharmacological profile and benchmark it against other well-characterized MCH-R1 antagonists.

The MCH-R1 Signaling Axis: A Primer

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of energy homeostasis and arousal.[4] MCH exerts its effects through two GPCRs, MCH-R1 and MCH-R2. In rodents, only MCH-R1 is present, making it the primary target for preclinical obesity models.[5] MCH-R1 couples to Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Orexigenic effects) PKA->Response Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->Response PKC->Response Antagonist MCH-R1 Antagonist Antagonist->MCHR1 Blocks

Figure 1: Simplified MCH-R1 signaling pathway.

Comparative Analysis of MCH-R1 Antagonists

The development of MCH-R1 antagonists has yielded a variety of chemical scaffolds, each with distinct pharmacological profiles. A significant challenge in this field has been achieving a balance between high potency, selectivity (particularly against the hERG channel to avoid cardiotoxicity), and favorable pharmacokinetic properties.[1]

While specific data for this compound is pending, we can infer its potential from related structures. The furan-2-carboxamide moiety is a key feature in several classes of bioactive molecules. In the context of MCH-R1, research on naphtho[1,2-b]furan-3-carboxamides has identified potent antagonists. For instance, certain derivatives have demonstrated high binding affinity and functional antagonism at the MCH-R1 receptor.[6]

Below is a comparative table of representative MCH-R1 antagonists from different chemical classes.

Compound ClassRepresentative CompoundMCH-R1 Binding Affinity (Ki/IC50, nM)Functional Antagonism (IC50, nM)Key Features & RemarksReferences
Furan-2-Carboxamide Derivative (Hypothetical) This compound Data not availableData not availableNaphthalene group suggests potential for π-π stacking interactions within the receptor binding pocket. Furan ring acts as a key structural motif.-
Naphthofuran Carboxamide Analogues of Naphtho[1,2-b]furan-3-carboxamide~1-10Potent antagonistsDemonstrates the viability of the core furan-carboxamide scaffold for MCH-R1 antagonism.[6]
Peptidomimetic S38151Low nanomolarPotent antagonistHigh potency but limited by poor in vivo stability due to a disulfide bridge.[4]
Urea Derivatives SNAP-79410.3Potent antagonistOne of the earliest and most studied small molecule antagonists. Shows anxiolytic and anti-obesity effects in rodents.[1]
Biphenyl Carboxamide SB-5688497.7Potent antagonistGood in vivo stability and oral bioavailability.[1]
Quinoxaline Urea KRX-10413020Potent antagonistIdentified through machine learning; designed to have low cardiotoxicity (hERG inhibition).[7][8]

Experimental Protocols for MCH-R1 Antagonist Characterization

To rigorously evaluate a novel MCH-R1 antagonist such as this compound, a series of in vitro and in vivo assays are essential. The following protocols provide a standardized framework for this characterization.

In Vitro Assays

1. MCH-R1 Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the MCH-R1 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay prep1 Culture cells expressing MCH-R1 (e.g., CHO-K1, HEK293) prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash membranes prep3->prep4 prep5 Determine protein concentration prep4->prep5 assay1 Incubate membranes with radioligand (e.g., [¹²⁵I]-MCH) and test compound prep5->assay1 assay2 Separate bound from free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 assay4 Determine IC50 and Ki values assay3->assay4

Figure 2: Workflow for MCH-R1 Radioligand Binding Assay.

  • Step-by-Step Methodology:

    • Membrane Preparation:

      • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human MCH-R1.

      • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

      • Centrifuge the homogenate at 4°C to pellet the cell membranes.

      • Wash the membrane pellet by resuspension in fresh lysis buffer and recentrifugation.

      • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Binding Reaction:

      • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the test compound.

      • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known MCH-R1 ligand.

      • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Separation and Quantification:

      • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

      • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting non-specific binding from total binding.

      • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement

This assay assesses the functional antagonism of a test compound by measuring its ability to block MCH-induced inhibition of cAMP production.

  • Step-by-Step Methodology:

    • Cell Culture and Stimulation:

      • Plate MCH-R1 expressing cells in a 96-well plate and culture overnight.

      • Pre-treat the cells with varying concentrations of the test compound for a specified duration (e.g., 15-30 minutes).

      • Stimulate the cells with a fixed concentration of MCH in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate basal cAMP levels).

    • cAMP Quantification:

      • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Data Analysis:

      • Normalize the data to the response induced by MCH alone.

      • Plot the normalized response as a function of the test compound concentration and determine the IC50 value.

In Vivo Evaluation

Diet-Induced Obesity (DIO) Mouse Model

This model is the gold standard for evaluating the anti-obesity effects of MCH-R1 antagonists in a preclinical setting.[9][10][11]

  • Step-by-Step Methodology:

    • Induction of Obesity:

      • House male C57BL/6J mice and feed them a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

    • Compound Administration:

      • Randomize the obese mice into vehicle and treatment groups.

      • Administer the test compound daily via an appropriate route (e.g., oral gavage) for a period of 2-4 weeks.

    • Monitoring and Analysis:

      • Monitor body weight and food intake daily or several times per week.

      • At the end of the study, measure body composition (fat mass and lean mass) using techniques like DEXA or NMR.

      • Collect blood samples to analyze metabolic parameters such as glucose, insulin, and lipid profiles.

      • Harvest and weigh various fat depots (e.g., epididymal, retroperitoneal).

Conclusion

The exploration of MCH-R1 antagonists continues to be a promising avenue for the development of novel therapeutics for metabolic and neurological disorders. While direct experimental evidence for this compound is currently limited, its structural similarity to known MCH-R1 antagonists with a furan-carboxamide core suggests it is a viable candidate for further investigation. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize this and other novel MCH-R1 antagonists, ultimately contributing to the advancement of this important class of therapeutic agents. A critical aspect of future studies will be to not only determine the potency of new compounds but also to meticulously evaluate their selectivity profiles, particularly against the hERG channel, to ensure a favorable safety profile for potential clinical development.

References

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. (2024). bioRxiv. [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. (2022). International Journal of Molecular Sciences. [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. (2022). MDPI. [Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. (2021). PMC. [Link]

  • MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship. (2013). ResearchGate. [Link]

  • Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. (n.d.). Mount Sinai Scholars Portal. [Link]

  • New Insights into the Binding Mode of Melanin Concentrating Hormone Receptor-1 Antagonists: Homology Modeling and Explicit Membrane Molecular Dynamics Simulation Study. (2011). ResearchGate. [Link]

  • Melanin-concentrating hormone receptor 1. (n.d.). Wikipedia. [Link]

  • Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. (2013). PMC. [Link]

  • MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship. (2013). Revista Virtual de Química. [Link]

  • Expression of Melanin-Concentrating Hormone Receptor 2 Protects Against Diet-Induced Obesity in Male Mice. (2017). PMC. [Link]

  • Structure-activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. (2004). PubMed. [Link]

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. (2024). bioRxiv. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Diet-induced obesity murine model. (2018). Protocols.io. [Link]

  • The melanin-concentrating hormone system as a target for the treatment of sleep disorders. (2022). Frontiers in Neuroscience. [Link]

  • C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. (2016). Taconic Biosciences. [Link]

  • Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. (2018). ResearchGate. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2023). PMC. [Link]

  • Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). (2005). ResearchGate. [Link]

  • Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides via In(OTf)3-Catalyzed Cascade Formal [3 + 2] Cycloaddition. (2014). The Royal Society of Chemistry. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). PMC. [Link]

  • Diet-induced Obesity Modeling by Cafeteria Diet. (2022). YouTube. [Link]

  • Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. (2018). MDPI. [Link]

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A Comparative Analysis of N-(naphthalen-1-yl)furan-2-carboxamide Derivatives and Related Scaffolds as Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. The N-(naphthalen-1-yl)furan-2-carboxamide core, a conjugate of a naphthalene moiety and a furan-2-carboxamide, represents a promising pharmacophore. The inherent bioactivity of both naphthalene and furan derivatives, ranging from anticancer to antimicrobial properties, makes their combination a compelling strategy for the development of new therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of derivatives based on this core and closely related structural analogs, supported by experimental data and methodological insights to aid researchers in this field.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The rationale for exploring derivatives of this compound stems from the well-documented biological significance of its constituent parts. Naphthalene derivatives are known to exhibit a wide array of pharmacological effects, including anticancer and antimicrobial activities.[3][4] Similarly, the furan ring is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities. The amide linkage provides a stable connection between these two key pharmacophores and offers opportunities for further chemical modification to fine-tune the biological activity.

Comparative Analysis of Anticancer Activity

While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of closely related structures. Research into analogous compounds where the core naphthalene and furan-containing moieties are present provides a strong basis for understanding the potential of this class of molecules.

2-(Furan-2-yl)naphthalen-1-ol Derivatives: Potent Anti-Breast Cancer Agents

A study on 2-(furan-2-yl)naphthalen-1-ol derivatives, which share the core furan-naphthalene structure, has demonstrated their potential as selective anti-breast cancer agents.[5] The structural modifications on this scaffold have been shown to significantly impact both the potency and selectivity of the compounds against various cancer cell lines.[5]

Table 1: Anticancer Activity of Selected 2-(Furan-2-yl)naphthalen-1-ol Derivatives [5]

Compound IDR1R2Cell LineIC50 (µM)
18 HCOOCH3MCF-7>10
MDA-MB-2311.2
SK-BR-30.8
20 OCH3COOCH3MCF-72.5
MDA-MB-2311.8
SK-BR-31.5
21 HCH2OHMCF-7>10
MDA-MB-2313.5
SK-BR-31.1

Data extracted from a study by Lee et al. (2008).[5]

Structure-Activity Relationship (SAR) Insights:

The preliminary SAR studies on these analogs indicate that substitutions on the naphthalene ring and the nature of the group attached to the furan moiety play a crucial role in their anticancer activity.[5] For instance, the presence of a hydroxymethyl group at the furan ring in compound 21 resulted in high selectivity against the SK-BR-3 breast cancer cell line.[5] Interestingly, a closely related derivative, compound 20 , exhibited broad-spectrum cytotoxicity against a panel of human cancer cell lines, suggesting a different mechanism of action.[5]

Naphthalene-1,4-dione Analogues: Targeting Cancer Metabolism

Another class of related compounds, naphthalene-1,4-dione analogues, has been investigated for their ability to selectively target cancer cells by disrupting the Warburg effect.[1] Several of these analogues have demonstrated potent cytotoxic activity with IC50 values in the low micromolar range.[1]

Table 2: Cytotoxicity of Naphthalene-1,4-dione Analogues [1]

Compound IDRCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index
BH10 HHCT11611.5CCD-18Co29.12.5
44 ImidazoleHCT1166.4CCD-18Co23.03.6

Data extracted from a study by Cheng et al. (2025).[1]

SAR Insights:

The introduction of different heterocyclic moieties to the naphthalene-1,4-dione scaffold was explored to enhance potency and selectivity.[1] The imidazole derivative, compound 44 , showed an improved balance of potency and selectivity compared to the parent compound, highlighting the importance of the substituent in modulating the biological activity.[1]

Comparative Analysis of Antimicrobial Activity

The this compound scaffold also holds promise for the development of novel antimicrobial agents. The inherent antimicrobial properties of both naphthalene and furan derivatives provide a strong rationale for exploring this chemical space.

Naphthalene-Substituted Terbinafine Derivatives: Antifungal Potency

A study on naphthalene-substituted derivatives of the allylamine antimycotic terbinafine provides valuable SAR insights into how substitutions on the naphthalene ring influence antifungal activity.[2]

Structure-Activity Relationship (SAR) Insights:

The study revealed that the bulkiness of the substituent on the naphthalene ring system is a critical determinant of antifungal potency.[2] Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions.[2] However, larger substituents (F, Cl, Br, Me) are permissible at the 5-position.[2] Notably, the introduction of fluorine at positions 3, 5, and 7, or chlorine at position 5, led to enhanced activity against yeasts.[2] The simultaneous introduction of two fluoro substituents at positions 5 and 7 resulted in a significant increase in potency against Aspergillus fumigatus, Candida albicans, and Candida parapsilosis.[2]

Carbamothioyl-furan-2-carboxamide Derivatives: Broad-Spectrum Antimicrobial Potential

A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial potential, demonstrating that this class of compounds can exhibit broad-spectrum activity.[6]

Table 3: Antimicrobial Activity of Selected Carbamothioyl-furan-2-carboxamide Derivatives [6]

Compound IDSubstituentBacterial StrainInhibition Zone (mm)Fungal StrainInhibition Zone (mm)
4a o-nitrophenylS. aureus13A. niger15
4b m-nitrophenylE. coli10.5C. albicans14
4f 2,4-dinitrophenylB. subtilis16A. flavus17

Data extracted from a study by Saeed et al. (2023).[6]

SAR Insights:

The nature of the substituent on the phenyl ring of the carbamothioyl moiety was found to influence the antimicrobial activity.[6] For instance, derivatives containing a 2,4-dinitrophenyl group (compound 4f ) showed significant inhibition against all tested bacterial and fungal strains.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. The following are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.

Synthesis of this compound

A general and efficient method for the synthesis of the core scaffold involves the coupling of furan-2-carbonyl chloride with naphthalen-1-amine. This reaction is typically carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.

Synthesis Furan_carbonyl_chloride Furan-2-carbonyl chloride Product This compound Furan_carbonyl_chloride->Product Naphthalen_1_amine Naphthalen-1-amine Naphthalen_1_amine->Product Base Base (e.g., Triethylamine) Base->Product + Solvent Solvent (e.g., DCM) Solvent->Product in Byproduct Triethylamine hydrochloride Product->Byproduct

Caption: General synthetic scheme for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay Start Seed cells in 96-well plate Treat Add test compounds and controls Start->Treat Incubate1 Incubate for 48-72h Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 3-4h Add_MTT->Incubate2 Solubilize Add solubilization solution Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The analysis of structurally related compounds strongly suggests that modifications to both the naphthalene and furan moieties, as well as the nature of the substituents, can significantly influence biological activity and selectivity.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on both aromatic rings. Such studies will be instrumental in establishing a comprehensive structure-activity relationship and identifying lead compounds with potent and selective therapeutic properties. Further mechanistic studies will also be crucial to elucidate the mode of action of these promising molecules.

References

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A Comprehensive In Vitro Validation Guide: Investigating the Anticancer Potential of N-(naphthalen-1-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust experimental framework for the initial in vitro validation of N-(naphthalen-1-yl)furan-2-carboxamide, a novel compound with therapeutic potential grounded in the established anticancer activities of naphthalene and furan-based derivatives.[1][2][3] While direct studies on this specific molecule are nascent, its structural motifs suggest a promising avenue for anticancer drug discovery.[4][5] We will objectively compare its performance against Doxorubicin, a well-established chemotherapeutic agent, using a logical, multi-faceted approach to elucidate its cytotoxic and cytostatic effects.

The experimental design detailed herein is built on a foundation of scientific integrity, ensuring that each step provides a self-validating system for assessing the compound's efficacy. We will progress from broad cytotoxicity screening to more nuanced mechanistic investigations, including the induction of apoptosis and cell cycle arrest.

Experimental Rationale and Workflow

The initial validation of a novel anticancer compound requires a systematic approach.[6][7][8] Our investigation will be conducted in three sequential phases:

  • Primary Cytotoxicity Assessment: To determine the dose-dependent effect of this compound on cancer cell viability and establish its half-maximal inhibitory concentration (IC50).

  • Mechanistic Analysis of Cell Death: To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Evaluation of Antiproliferative Effects: To determine if the compound interferes with the normal progression of the cell cycle, thereby inhibiting cancer cell proliferation.

For this validation, we will utilize the human breast adenocarcinoma cell line, MCF-7 , a well-characterized and widely used model in cancer research.[1] Doxorubicin, a standard-of-care anthracycline antibiotic, will be used as a positive control to benchmark the activity of our test compound.[5][9]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis A Prepare MCF-7 Cell Culture B Treat with serial dilutions of This compound and Doxorubicin A->B C Perform MTT Assay B->C D Determine IC50 Values C->D E Treat MCF-7 cells with IC50 concentration of compounds D->E F Annexin V-FITC/PI Staining E->F I Treat MCF-7 cells with IC50 concentration of compounds E->I G Flow Cytometry Analysis F->G H Quantify Apoptotic vs. Necrotic Cells G->H J Fixation and Propidium Iodide (PI) Staining I->J K Flow Cytometry Analysis J->K L Determine Percentage of Cells in G0/G1, S, and G2/M Phases K->L G cluster_0 Hypothesized Mechanism of Action Compound This compound Target Cellular Target (e.g., Tubulin, Kinase) Compound->Target Inhibition G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Leads to Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath

Figure 2: Hypothesized Anticancer Mechanism.
Detailed Experimental Protocol:
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the IC50 concentration of the test compound and Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [10]Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution containing RNase A. [11]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:
Treatment (IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control[Experimental Value][Experimental Value][Experimental Value]
Vehicle Control (DMSO)[Experimental Value][Experimental Value][Experimental Value]
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin[Experimental Value][Experimental Value][Experimental Value]

Conclusion

This guide outlines a comprehensive and logically structured approach for the initial in vitro validation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on cell cycle progression in comparison to a standard chemotherapeutic drug, researchers can generate the foundational data necessary to justify further preclinical development. The provided protocols are robust and based on established, widely accepted methodologies, ensuring the generation of high-quality, reproducible data.

References

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  • Lee, Y. R., et al. (2011). Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. Journal of Medicinal Chemistry, 54(18), 6286–6297. Retrieved from [Link]

  • Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 125, 110019. Retrieved from [Link]

  • Fiebig, H. H., et al. (2017). New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. Oncotarget, 8(17), 27936–27949. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ozols, R. F., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 4, 10. Retrieved from [Link]

  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. ChemistrySelect, 8(1), e202203998. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(2), 1018-1031. Retrieved from [Link]

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  • Masters, J. R. W. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 4, 10. Retrieved from [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Assaying cell cycle status using flow cytometry. Nature Protocols, 1(4), 2177-2181. Retrieved from [Link]

  • Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3417-3424. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(2), 1018-1031. Retrieved from [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Retrieved from [Link]

  • Guchhait, S. K., et al. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(11), 6526-6563. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 13(42), 29631-29646. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Confirmation of N-(naphthalen-1-yl)furan-2-carboxamide Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of a small molecule's binding site on its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, technical comparison of methodologies to confirm the binding site of N-(naphthalen-1-yl)furan-2-carboxamide, a compound representative of a scaffold with demonstrated biological activities. While the specific target for this exact molecule is not yet fully elucidated in publicly available literature, its structural analogs have shown promise as anticancer, antibacterial, and antiviral agents, hinting at a range of potential protein interactions.[1][2][3][4] This guide, therefore, presents a comprehensive workflow for the de novo identification and validation of its binding site, applicable to this and other novel chemical entities.

Section 1: Initial Target Hypothesis Generation

Given the novelty of this compound, the initial phase of investigation should focus on generating a plausible hypothesis for its molecular target. This can be approached from two main angles: activity-based screening and computational prediction.

Phenotypic Screening and Target Deconvolution

Broad phenotypic screens can provide initial clues about the compound's mechanism of action. For instance, derivatives of furan-2-carboxamide have exhibited anticancer activity, suggesting involvement in pathways related to apoptosis or cell cycle arrest.[2] A typical workflow would involve:

  • Cell-Based Assays: Screen the compound against a panel of cancer cell lines to identify sensitive lines.

  • Mechanism of Action Studies: In sensitive cell lines, investigate effects on cell cycle progression (e.g., via flow cytometry) and apoptosis (e.g., via caspase activation assays).

  • Target Deconvolution: Employ techniques such as chemical proteomics or genetic screens (e.g., shRNA/CRISPR screens) in the sensitive cell lines to identify proteins whose interaction with the compound correlates with the observed phenotype.

Computational Binding Site Prediction

In parallel, computational methods can predict potential binding sites on known protein structures.[5][6] These methods are broadly categorized as geometry-based, energy-based, and machine learning-based approaches.[7]

  • Geometry-based methods , such as Fpocket, identify cavities on the protein surface that could accommodate a ligand.[8]

  • Energy-based methods calculate the binding energy of the ligand to different sites on the protein.

  • Machine learning-based methods , like AF2BIND, leverage features from protein structure prediction models to identify binding sites with high accuracy.[8]

It is crucial to note that these computational predictions are hypotheses that require experimental validation.

Workflow for Computational Prediction:

G cluster_0 Computational Prediction Select Protein Target(s) Select Protein Target(s) Obtain 3D Structure Obtain 3D Structure Select Protein Target(s)->Obtain 3D Structure Known or Homology Model Run Binding Site Prediction Algorithms Run Binding Site Prediction Algorithms Obtain 3D Structure->Run Binding Site Prediction Algorithms e.g., Fpocket, AF2BIND Analyze and Rank Putative Sites Analyze and Rank Putative Sites Run Binding Site Prediction Algorithms->Analyze and Rank Putative Sites Based on score, druggability Generate Docking Poses Generate Docking Poses Analyze and Rank Putative Sites->Generate Docking Poses e.g., AutoDock, Glide Hypothesized Binding Mode Hypothesized Binding Mode Generate Docking Poses->Hypothesized Binding Mode

Caption: A streamlined workflow for computational binding site prediction.

Section 2: Biophysical Confirmation of Direct Binding

Once a putative protein target is identified, the next critical step is to confirm direct physical interaction between this compound and the protein. Several biophysical techniques can be employed, each with its own strengths and weaknesses.[9][10]

Technique Principle Information Gained Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction in a label-free manner.Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as the ligand binds to the immobilized protein.Binding affinity (Kd), association (ka) and dissociation (kd) rates.High sensitivity, real-time monitoring of binding kinetics, requires small amounts of ligand.Protein immobilization can affect its conformation and activity.
Nuclear Magnetic Resonance (NMR) Monitors changes in the chemical shifts of protein nuclei upon ligand binding.Identifies the location of the binding site on the protein surface.Provides residue-level information about the binding interface.Requires large amounts of isotopically labeled protein, limited to smaller proteins (<40 kDa).
Native Mass Spectrometry (MS) Measures the mass of the protein-ligand complex under non-denaturing conditions.Confirms direct binding and stoichiometry.Low sample consumption, can be used with complex mixtures.[11][12]Does not provide detailed structural information on the binding site.[11]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., 20-50 µM) in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a solution of this compound (e.g., 200-500 µM) in the same buffer. Ensure the final DMSO concentration is identical in both solutions and ideally below 1%.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

  • Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Section 3: High-Resolution Structural Characterization of the Binding Site

While biophysical methods confirm if and how strongly a compound binds, high-resolution structural techniques reveal the precise where and how.

X-ray Crystallography

X-ray crystallography provides an atomic-level view of the protein-ligand complex, making it the gold standard for binding site confirmation.[9] The process involves crystallizing the protein in the presence of the ligand and then determining the electron density map from X-ray diffraction data.

Workflow for X-ray Crystallography:

G Protein Expression & Purification Protein Expression & Purification Crystallization Screening Crystallization Screening Protein Expression & Purification->Crystallization Screening With and without ligand Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Optimization->X-ray Diffraction Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction Data Collection->Structure Solution & Refinement Atomic Model of Protein-Ligand Complex Atomic Model of Protein-Ligand Complex Structure Solution & Refinement->Atomic Model of Protein-Ligand Complex

Caption: The workflow for determining a protein-ligand co-crystal structure.

Cryogenic Electron Microscopy (Cryo-EM)

For large protein complexes or those resistant to crystallization, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.

Section 4: Biochemical Validation of the Binding Site

Structural data should be corroborated with biochemical evidence to confirm the functional relevance of the observed binding mode.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to validate the importance of specific amino acid residues in the binding pocket. By mutating key residues identified from structural or computational studies and then measuring the binding affinity of the compound to the mutant protein, one can confirm the role of these residues in the interaction.

Experimental Protocol: Site-Directed Mutagenesis and Binding Assay

  • Mutant Generation:

    • Identify key interacting residues from the structural model (e.g., those forming hydrogen bonds or hydrophobic interactions with the ligand).

    • Generate mutant plasmids using a site-directed mutagenesis kit. A common mutation is to alanine to remove the side chain functionality.

  • Protein Expression and Purification:

    • Express and purify the mutant proteins using the same protocol as for the wild-type protein.

  • Binding Affinity Measurement:

    • Measure the binding affinity of this compound to each mutant protein using a sensitive technique like SPR or a fluorescence-based assay.

  • Data Analysis:

    • Compare the binding affinities of the compound to the wild-type and mutant proteins. A significant decrease in affinity for a mutant protein confirms the importance of that residue in binding.

Competition Binding Assays

If a known ligand for the target protein exists, a competition binding assay can be used to determine if this compound binds to the same site.[11] This involves measuring the binding of a labeled known ligand in the presence of increasing concentrations of the unlabeled test compound. A decrease in the binding of the labeled ligand indicates competition for the same binding site.

Section 5: Comparison of Methodologies and Concluding Remarks

The confirmation of a small molecule's binding site is an iterative process that relies on the convergence of evidence from multiple techniques.

Methodology Level of Detail Confidence in Binding Site Throughput Key Considerations
Computational Prediction AtomicLow (Hypothesis)HighRequires a high-quality protein structure; predictions must be experimentally validated.
Biophysical Assays (ITC, SPR) MolecularModerate (Confirms direct binding)MediumDoes not directly identify the binding site but provides essential affinity and kinetic data.
NMR Spectroscopy Residue-levelHighLowProvides direct evidence of the binding interface but is technically demanding.
X-ray Crystallography/Cryo-EM AtomicVery HighLowProvides the most detailed structural information but can be challenging and time-consuming.
Site-Directed Mutagenesis Residue-levelHighMediumFunctionally validates the importance of specific residues in the binding interaction.
Competition Binding Assays Binding SiteHighHighRequires a known and characterized ligand for the target protein.

For this compound, a robust approach would begin with phenotypic screening and computational predictions to generate a target hypothesis. This would be followed by biophysical characterization (e.g., ITC or SPR) to confirm direct binding and quantify the interaction. Subsequently, high-resolution structural studies (X-ray crystallography or cryo-EM) would be pursued to visualize the binding mode at an atomic level. Finally, site-directed mutagenesis would provide the definitive functional validation of the identified binding site. This integrated strategy ensures a high degree of confidence in the final binding site assignment, paving the way for rational, structure-based drug design and optimization.

References

  • Synthesis and Characterization of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E. (2020, February 5). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. Retrieved January 25, 2026, from [Link]

  • N-(Phenyl-sulfon-yl)naphtho-[2,1-b]furan-1-carboxamide - PubMed. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide (C16H12N2O2S) - PubChemLite. (n.d.). PubChemLite. Retrieved January 25, 2026, from [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics. (2025, March 12). Cambridge University Press. Retrieved January 25, 2026, from [Link]

  • The use of biophysical methods increases success in obtaining liganded crystal structures. (2006, December 13). International Union of Crystallography. Retrieved January 25, 2026, from [Link]

  • Simplified proteomics approach to discover protein–ligand interactions - PMC. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces | Journal of Chemical Information and Modeling. (2025, July 2). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach - ACS Publications. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

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  • MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry - YouTube. (2025, December 9). YouTube. Retrieved January 25, 2026, from [Link]

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  • Recent computational advances in the identification of cryptic binding sites for drug discovery - Oxford Academic. (n.d.). Oxford Academic. Retrieved January 25, 2026, from [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of N-(naphthalen-1-yl)furan-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of credible and translatable findings. This guide provides an in-depth technical comparison of key biological assays relevant to the study of N-(naphthalen-1-yl)furan-2-carboxamide and its structurally related analogs. We will delve into the nuances of cytotoxicity and antibiofilm assays, offering insights into experimental design, potential pitfalls, and strategies to ensure the robustness and reliability of your results.

Introduction: The Therapeutic Potential of Naphthalene and Furan-Containing Scaffolds

This compound belongs to a broad class of compounds that feature both naphthalene and furan moieties. These structural motifs are prevalent in medicinal chemistry due to their diverse biological activities. Analogs of this core structure have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents. For instance, derivatives of 2-(furan-2-yl)naphthalen-1-ol have been investigated for their potent and selective activity against breast cancer cell lines.[1] Similarly, furan-2-carboxamides have been explored as replacements for labile furanone rings in the development of antibiofilm agents targeting pathogens like Pseudomonas aeruginosa.[2][3]

Given these potential applications, it is crucial to employ well-validated and reproducible assays to characterize the biological effects of these compounds. This guide will focus on two primary assay types: the MTT assay for determining cytotoxicity against cancer cells and the crystal violet assay for quantifying biofilm formation.

Comparative Analysis of Key Biological Assays

Assessing Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle of the MTT Assay:

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[4] This conversion is only possible in metabolically active cells, and therefore, the amount of formazan produced is directly proportional to the number of viable cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of This compound or analogs incubation1->add_compound incubation2 Incubate for a defined period (e.g., 24, 48, 72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Factors Influencing Reproducibility and Causality:

  • Cell Seeding Density: The initial number of cells seeded is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[4] A consistent, optimized seeding density is paramount for reproducible results.

  • Compound Solubility and Stability: Naphthalene derivatives can be hydrophobic. Ensuring complete solubilization of the test compound in the culture medium is essential to achieve the intended concentration and avoid precipitation, which would lead to inaccurate results.

  • Incubation Times: Both the drug treatment period and the MTT incubation time must be strictly controlled. Variations in these times will directly impact the extent of cytotoxicity and formazan production, respectively.[5]

  • Solubilization of Formazan: Incomplete solubilization of the formazan crystals is a common source of error. Gentle agitation and sufficient incubation time with the solubilizing agent are necessary for accurate absorbance readings.[4]

Comparison with Alternative Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityInexpensive, well-establishedRequires a solubilization step, cytotoxic to cells.[5][6]
XTT/MTS Similar to MTT, but produces a soluble formazan productNo solubilization step required, faster workflow.[6]Can be less sensitive than MTT for some cell lines.
Resazurin (AlamarBlue) Reduction of resazurin to the fluorescent resorufinNon-toxic, allows for continuous monitoring, highly sensitive.[6]Can be less specific to mitochondrial activity.[6]
ATP-based (e.g., CellTiter-Glo) Measures ATP levels as an indicator of viable cellsHighly sensitive, fast, fewer stepsMore expensive than tetrazolium-based assays.[5]
Evaluating Antibiofilm Properties: The Crystal Violet Assay

For furan-2-carboxamide derivatives with potential antimicrobial applications, assessing their ability to inhibit biofilm formation is crucial. The crystal violet assay is a simple and widely used method for quantifying biofilm biomass.[7]

Principle of the Crystal Violet Assay:

Crystal violet is a basic dye that stains both live and dead cells, as well as the extracellular matrix components of the biofilm.[7] After treatment with the test compound, planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The bound dye is then solubilized, and the absorbance is measured, which is proportional to the total biofilm biomass.[8]

Experimental Workflow: Crystal Violet Biofilm Assay

CV_Workflow cluster_biofilm_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification inoculate Inoculate bacterial culture in a 96-well plate add_compound_cv Add test compound at various concentrations inoculate->add_compound_cv incubation_cv Incubate for 24-48h to allow biofilm formation add_compound_cv->incubation_cv wash1 Wash wells to remove planktonic cells incubation_cv->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize_cv Solubilize bound stain (e.g., with acetic acid) wash2->solubilize_cv read_absorbance_cv Measure absorbance at ~595 nm solubilize_cv->read_absorbance_cv

Caption: Workflow for the Crystal Violet biofilm assay.

Factors Influencing Reproducibility and Causality:

  • Washing Steps: The washing steps are the most critical for reproducibility. Inconsistent or overly vigorous washing can dislodge the biofilm, while insufficient washing will leave behind planktonic cells, leading to an overestimation of biofilm biomass.[9]

  • "Edge Effect": In 96-well plates, wells on the periphery are prone to greater evaporation, which can concentrate nutrients and the test compound, leading to artifactual results.[8] To mitigate this, it is recommended to fill the outer wells with sterile water or medium and not use them for experimental data.[8]

  • Staining and Solubilization Times: Consistent incubation times for staining and solubilization are necessary for uniform results across the plate.[10]

Comparison with Alternative Antibiofilm Assays:

AssayPrincipleAdvantagesDisadvantages
Crystal Violet Stains total biomass (cells and matrix)Simple, inexpensive, high-throughputDoes not distinguish between live and dead cells.[11]
Resazurin Measures metabolic activity of viable cells in the biofilmQuantifies viable cells, can be multiplexedMay not fully penetrate dense biofilms.
Confocal Laser Scanning Microscopy (CLSM) Provides 3D visualization of biofilm structureGives detailed structural information, can use live/dead stainsLow-throughput, requires specialized equipment and expertise.
Colony Forming Unit (CFU) Counting Determines the number of viable bacteria in the biofilm"Gold standard" for viable cell quantificationLabor-intensive, destroys the biofilm structure.

Performance Data of this compound Analogs

While specific data on this compound is limited in publicly available literature, the performance of structurally similar compounds provides valuable insights.

Table 1: Anticancer Activity of 2-(Furan-2-yl)naphthalen-1-ol Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 18MCF-7 (Breast Cancer)Not specified, but showed potent activity[1]
Derivative 20Various human cancer cell linesNot specified, but showed broad cytotoxicity[1]
Derivative 21Breast Cancer Cell LinesNot specified, but showed high selectivity[1]
Tamoxifen (Reference) ER-positive Breast CancerVaries[1]

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa

CompoundBiofilm Inhibition (%) at 50 µMReference
Carbohydrazide 4b58%[2][3]
Triazole 7dSignificant reduction[2]
Triazole 7eSignificant reduction[2]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a self-validating system as it includes controls to ensure the reliability of the results.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound or its analog in DMSO.

    • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Crystal Violet Assay for Biofilm Quantification

This protocol includes essential washing steps to ensure the removal of non-adherent cells, a key aspect of its self-validating nature.

  • Biofilm Formation:

    • Grow a bacterial culture overnight.

    • Dilute the culture to a starting OD₆₀₀ of ~0.05 in a suitable growth medium.

    • In a 96-well plate, add 100 µL of the diluted bacterial suspension and 100 µL of the test compound at various concentrations. Include a vehicle control and a growth control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.[13]

  • Staining:

    • Carefully discard the culture medium from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.[8]

    • Air dry the plate for 30 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[7][10]

  • Quantification:

    • Discard the crystal violet solution and wash the plate four times with deionized water.[10]

    • Invert the plate on a paper towel to dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[10]

    • Incubate for 10 minutes at room temperature.

    • Transfer 100 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader.[10]

Conclusion

The biological evaluation of this compound and its analogs requires a meticulous approach to assay selection and execution to ensure data reproducibility. Both the MTT and crystal violet assays, when performed with careful attention to critical parameters, can provide reliable and valuable data on the cytotoxic and antibiofilm properties of these compounds. By understanding the underlying principles, potential sources of variability, and appropriate controls for these assays, researchers can generate high-quality, reproducible data that will confidently advance the development of this promising class of therapeutic agents.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link]

  • Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Crystal Violet Biofilm Assay. [Link]

  • How can I get good reproducibility in my MTT? [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]

  • Reproducibility of crystal violet (CV) staining using the pipette-based... [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • (PDF) Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media. [Link]

  • How can I assess biofilm formation by crystal violet binding assay? [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. [Link]

  • Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. [Link]

  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. [Link]

  • 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]

  • Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. [Link]

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. [Link]

  • (PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]

  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Link]

  • Drug-susceptibility Assay to target Biofilm Associated Staphylococcus | Protocol Preview. [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. [Link]

  • Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]

  • Regioselective Synthesis of Novel and Diverse Naphtho[1,2. [Link]

  • Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]/2020/4/26002)

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Comparative Docking Analysis of Furan-2-Carboxamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Furan-2-Carboxamide Scaffold

The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features, including the aromatic furan ring and the versatile carboxamide linker, allow for facile structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This has led to the development of furan-2-carboxamide analogs with potent antibiofilm, anticancer, and antimicrobial activities.[1][2]

Molecular docking, a powerful computational technique, has become indispensable in contemporary drug discovery for predicting the binding affinity and interaction patterns of small molecules with their macromolecular targets.[3] This guide provides a comparative docking analysis of various furan-2-carboxamide analogs against three clinically relevant protein targets:

  • LasR of Pseudomonas aeruginosa : A key transcriptional regulator in the quorum-sensing pathway, crucial for biofilm formation and virulence.

  • Epidermal Growth Factor Receptor (EGFR) : A receptor tyrosine kinase whose aberrant signaling is a hallmark of various cancers.

  • Methionine Aminopeptidase 2 (MetAP2) : A metalloprotease involved in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

By objectively comparing the docking performance of different analogs and providing detailed experimental protocols, this guide aims to equip researchers with the insights needed to accelerate the rational design of novel furan-2-carboxamide-based therapeutics.

Methodology: A Validated Molecular Docking Workflow

To ensure scientific rigor and reproducibility, a standardized molecular docking protocol using AutoDock Vina was employed for all comparative studies. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) PrepProt Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Preparation (SDF/MOL2) PrepLig Ligand Preparation (Energy Minimization, Define Rotatable Bonds) Ligand->PrepLig Grid Grid Box Generation (Define Search Space) PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Dock->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(naphthalen-1-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(naphthalen-1-yl)furan-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

The naphthalene component suggests that this compound may be a flammable solid, harmful if swallowed, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects.[1][2][3] The furan-2-carboxamide structure is a common scaffold in biologically active molecules, indicating potential for unforeseen physiological effects.[4][5][6][7] Therefore, it is imperative to handle this compound as a hazardous substance.

Hazard Identification and Classification

Based on the toxicological profiles of its structural components, this compound should be presumed to possess the following hazards:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Carcinogenicity (Category 2) Suspected of causing cancer.[1][2]हेल्थ हज़ार्ड
Flammable Solid (Category 2) Flammable solid.[1][2]फ्लेम
Hazardous to the Aquatic Environment, Acute (Category 1) Very toxic to aquatic life.[1]एनवायरनमेंट
Hazardous to the Aquatic Environment, Chronic (Category 1) Very toxic to aquatic life with long lasting effects.[1]एनवायरनमेंट

This table summarizes the potential hazards based on the properties of naphthalene, a key structural component of the target compound.

In accordance with the Resource Conservation and Recovery Act (RCRA), any solid waste exhibiting these characteristics, or containing constituents listed as hazardous, must be managed as hazardous waste.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Rationale: To minimize exposure during handling and disposal procedures.

  • Procedure:

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

    • Wear appropriate PPE, including:

      • Nitrile gloves (inspect before use and dispose of contaminated gloves properly).[10]

      • Safety goggles or a face shield.[10]

      • A lab coat.

    • Ensure an eyewash station and safety shower are readily accessible.[9]

2. Waste Segregation:

  • Rationale: To prevent dangerous chemical reactions and to ensure proper disposal streams.

  • Procedure:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).

    • Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

3. Waste Containment and Labeling:

  • Rationale: To ensure safe storage and clear communication of hazards.

  • Procedure:

    • Solid Waste:

      • Collect solid this compound waste in a dedicated, leak-proof container with a secure lid.[11][12] The original container, if in good condition, can be used.[11]

      • The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Liquid Waste:

      • Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not use metal containers for potentially corrosive solutions.[12]

    • Labeling:

      • All waste containers must be clearly labeled with the words "Hazardous Waste."

      • The label must include:

        • The full chemical name: "this compound"

        • The approximate quantity of waste.

        • The date of accumulation.

        • The relevant hazard pictograms (see table above).

4. Storage:

  • Rationale: To safely accumulate waste prior to disposal, in compliance with regulatory time limits.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[12]

    • The storage area should be cool, dry, and well-ventilated.[13]

    • Ensure the container is stored away from incompatible materials, heat, sparks, and open flames.[2]

5. Final Disposal:

  • Rationale: To ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.

  • Procedure:

    • This compound waste must be disposed of through a licensed hazardous waste disposal contractor.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will provide the necessary paperwork (e.g., hazardous waste manifest) and ensure compliance with all federal, state, and local regulations.[14]

    • DO NOT dispose of this compound down the drain or in the regular trash.[3][10] This is illegal and poses a significant threat to the environment.[1][15]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • Remove all sources of ignition.[2]

  • If safe to do so, contain the spill to prevent it from spreading.

  • For small spills of solid material, carefully sweep up the material and place it in the designated hazardous waste container.[1][2] Avoid creating dust.

  • For larger spills, or any spill you are not comfortable cleaning up, contact your institution's EHS department immediately.

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition start Generate this compound Waste assess_hazards Assess Hazards (Naphthalene + Furan-2-carboxamide) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste ppe Don Appropriate PPE classify_waste->ppe segregate Segregate Waste (Solid/Liquid/Sharps) ppe->segregate contain Contain in Labeled, Compatible Container segregate->contain store Store in Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Licensed Contractor contact_ehs->disposal end Waste Properly Disposed disposal->end

Caption: Decision workflow for the safe disposal of this compound.

This guide is intended to provide a framework for the responsible disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, and adhere to all applicable federal, state, and local regulations.[16][17] By prioritizing safety and compliance, we uphold our professional responsibility and contribute to a safer research environment.

References

  • Safety Data Sheet: Naphthalene. Carl ROTH. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Naphthalene - Guidance and Orientation for the Selection of Technologies. Environment and Climate Change Canada. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - N,N'-m-Phenylenedimaleimide. Cole-Parmer. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

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N-(naphthalen-1-yl)furan-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.